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2,2-Difluoro-1-phenylcyclopropan-1-amine Documentation Hub

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  • Product: 2,2-Difluoro-1-phenylcyclopropan-1-amine

Core Science & Biosynthesis

Foundational

2,2-Difluoro-1-phenylcyclopropan-1-amine: A Comprehensive Technical Guide on Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary In modern fragment-based drug discovery (FBDD), the strategic incorporation of fluorine into conformationally restricted alicyclic scaffolds is a powerful tool to modulate pharmacokinetic profiles. 2,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), the strategic incorporation of fluorine into conformationally restricted alicyclic scaffolds is a powerful tool to modulate pharmacokinetic profiles. 2,2-Difluoro-1-phenylcyclopropan-1-amine represents a privileged, three-dimensional pharmacophore. By fusing the rigid cyclopropane core with a gem-difluoro moiety and a primary amine, this molecule acts as an advanced bioisostere for tert-butyl or phenyl groups.

However, handling this building block requires specific field-proven expertise. The unique electronic interplay between the amine and the fluorinated ring creates profound kinetic instability in its free base form. This whitepaper deconstructs the structural properties, the mechanistic causality behind its instability, and provides a self-validating synthetic protocol for its stable isolation.

Core Chemical Structure & Physicochemical Profiling

The molecular architecture of 2,2-difluoro-1-phenylcyclopropan-1-amine (Molecular Formula:


, Monoisotopic Mass: 169.07 Da[1]) is defined by a highly strained three-membered carbocycle.

From a quantum-chemical perspective, the highly polar C–F bonds inherently destabilize the cyclopropane ring. However, compounds featuring geminal fluorines are uniquely stabilized by anomeric-like


 electron-delocalization interactions (2[2]). Furthermore, the "trans-Fluorine Effect" dictates that the fluorine atoms significantly alter the conformation and reactivity of the trans-positioned phenyl and amine substituents (3[3]).

The strong electron-withdrawing nature of the


 group exerts a powerful inductive effect, significantly lowering the 

of the adjacent primary amine while simultaneously increasing the lipophilicity of the scaffold.
Table 1: Comparative Physicochemical Profiling
PropertyCyclopropylamine1-Phenylcyclopropan-1-amine2,2-Difluoro-1-phenylcyclopropan-1-amine
Monoisotopic Mass 57.06 Da133.09 Da169.07 Da[1]
Amine

(Predicted)
~8.6~8.2~6.5 - 7.0 (Lowered by

)
Lipophilicity (LogP) LowModerateHigh (Enhanced by

)
Free Base Stability StableStableHighly Unstable (Ring-opening)[4]
Storage Requirement AmbientAmbientStrictly as HCl Salt[4]

Mechanistic Instability: The "Push-Pull" Ring Opening

A fundamental pitfall in handling 1-amino-2,2-difluorocyclopropanes is attempting to isolate them as free bases. In our experience, primary amines directly attached to a 2,2-difluorocyclopropane core decompose rapidly in solution.

The Causality: The instability is driven by a Grob-type fragmentation initiated by the lone pair on the nitrogen atom (4[4]). The nitrogen lone pair acts as an electron "push," while the highly electronegative gem-difluoro group acts as an electron "pull." This extreme polarization across the C1-C2 bond leads to spontaneous ring-opening decomposition, yielding fluoro-dienylamines and fluoro-dienones (5[5]).

To circumvent this, the amine must be stored as a stable salt (e.g., hydrochloride). Protonation ties up the nitrogen lone pair, eliminating the "push" mechanism and rendering the cyclopropane ring kinetically stable for years.

PushPullMechanism FreeBase Free Base Amine (Active Nitrogen Lone Pair) Push Electron 'Push' (Nitrogen Lone Pair -> C1) FreeBase->Push Pull Electron 'Pull' (gem-Difluoro Group at C2) FreeBase->Pull Protonation Protonation (HCl) Forms Stable Salt FreeBase->Protonation Addition of HCl Cleavage C1-C2 Bond Cleavage (Grob-type Fragmentation) Push->Cleavage Pull->Cleavage Decomp Fluoro-dienylamine / Fluoro-dienone Decomposition Cleavage->Decomp Stable Kinetically Stable (No Lone Pair Push) Protonation->Stable

Push-pull ring-opening decomposition of the free base vs. stabilization via protonation.

De Novo Synthesis Protocol (Self-Validating Workflow)

Because the free amine cannot be isolated, the synthesis must be carefully designed to generate the protected amine, followed by immediate in situ salt formation. The following protocol utilizes a Curtius rearrangement of the corresponding carboxylic acid (4[4]).

Step-by-Step Methodology

Step 1: Difluorocyclopropanation

  • Reaction: React methyl 2-phenylacrylate with a difluorocarbene source (e.g.,

    
     and NaI, or sodium chlorodifluoroacetate) in diglyme at 110°C.
    
  • Validation Checkpoint: Monitor the disappearance of the alkene via LC-MS. The formation of methyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate is confirmed by a characteristic

    
     multiplet in 
    
    
    
    NMR (typically between -130 to -145 ppm).

Step 2: Ester Hydrolysis

  • Reaction: Treat the resulting ester with LiOH in a THF/Water mixture at room temperature until complete hydrolysis is achieved. Acidify the aqueous layer to precipitate 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid.

Step 3: Curtius Rearrangement & Trapping

  • Reaction: Dissolve the carboxylic acid in anhydrous toluene/tert-butanol. Add Diphenylphosphoryl azide (DPPA) and Triethylamine (

    
    ). Heat to 90°C.
    
  • Causality: Aqueous hydrolysis of the intermediate isocyanate would yield the unstable free amine. Trapping with tert-butanol directly yields the highly stable N-Boc protected amine.

  • Validation Checkpoint: IR spectroscopy will show a transient strong azide stretch (~2140

    
    ) which disappears upon formation of the N-Boc-amine (confirmed by a +Boc mass shift in LC-MS).
    

Step 4: Anhydrous Deprotection & Salt Precipitation

  • Reaction: Dissolve the N-Boc-amine in anhydrous dichloromethane and add 4M HCl in dioxane.

  • Validation Checkpoint: The self-validation of this step is physical: as the Boc group is cleaved, the generated amine is instantly protonated, precipitating out of the organic solvent as a pristine white solid (2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride).

SynthesisFlow A Methyl 2-phenylacrylate (Starting Material) B Difluorocyclopropanation (TMSCF3, NaI, 110°C) A->B C Methyl 2,2-difluoro-1-phenyl- cyclopropane-1-carboxylate B->C D Ester Hydrolysis (LiOH, THF/H2O) C->D E 2,2-Difluoro-1-phenyl- cyclopropane-1-carboxylic acid D->E F Curtius Rearrangement (DPPA, Et3N, t-BuOH, 90°C) E->F G N-Boc-2,2-difluoro-1-phenyl- cyclopropan-1-amine F->G H Acidic Deprotection (4M HCl in Dioxane) G->H I 2,2-Difluoro-1-phenyl- cyclopropan-1-amine HCl Salt H->I

Self-validating synthetic workflow for 2,2-difluoro-1-phenylcyclopropan-1-amine HCl.

Applications in Drug Discovery

In medicinal chemistry, the 2,2-difluoro-1-phenylcyclopropan-1-amine motif is utilized to "escape from flatland" by providing a rigid 3D vector for subsequent functionalization.

  • Metabolic Stability: The gem-difluoro group blocks cytochrome P450-mediated oxidation that typically occurs on standard alicyclic rings.

  • Metalloenzyme Inhibition: When incorporated into larger scaffolds (e.g., as a linker or capping group), the altered

    
     of the amine allows for highly tuned hydrogen bonding or zinc-binding interactions, making it a valuable building block for designing inhibitors against targets like Histone Deacetylases (HDACs).
    

References

  • [2] Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry (2025). 2

  • [3] trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters (2020). 3

  • [1] PubChemLite: 2,2-difluoro-1-phenylcyclopropan-1-amine hydrochloride (C9H9F2N). Université du Luxembourg. 1

  • [4] 2,2-Difluorocyclopropanamine: Tentative Structure or Useful Building Block? Enamine Research. 4

  • [5] Ring-opening decomposition of gem-(difluorocyclopropyl)amine to form fluoro-dienylamine and fluoro-dienone. ResearchGate / Yan Sun et al. 5

Sources

Exploratory

Engineering the Future of Bioisosteres: Physicochemical Properties and Synthetic Workflows of gem-Difluoro-1-aminocyclopropane Derivatives

Executive Summary The integration of fluorine into small-molecule scaffolds has fundamentally transformed modern drug discovery. Among the most advanced fluorinated chemotypes, gem-difluorocyclopropanes stand out as exce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into small-molecule scaffolds has fundamentally transformed modern drug discovery. Among the most advanced fluorinated chemotypes, gem-difluorocyclopropanes stand out as exceptional bioisosteres for epoxides, amides, and standard amino acids. Specifically, gem-difluoro-1-aminocyclopropane derivatives —such as 1-amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC)—offer a unique combination of extreme conformational restriction and profound electronic modulation.

As a Senior Application Scientist, I have structured this technical whitepaper to provide drug development professionals with a deep dive into the physicochemical properties, mechanistic reactivity, and synthetic protocols associated with these highly strained, electron-withdrawing bioisosteres. By understanding the causality behind their behavior, researchers can effectively leverage these derivatives to enhance metabolic stability, modulate target affinity, and optimize pharmacokinetic profiles.

Physicochemical & Pharmacological Properties

The introduction of a gem-difluoro moiety adjacent to an amine fundamentally alters the molecule's physicochemical landscape. The properties of gem-difluoro-1-aminocyclopropanes are dictated by the interplay between high ring strain and the strong electron-withdrawing inductive effect of the


 group[1].
Electronic Modulation: pKa and Lipophilicity

The highly electronegative fluorine atoms exert a powerful inductive pull through the cyclopropane


-bonds. This effect drastically lowers the basicity of the adjacent primary amine. While standard 1-aminocyclopropanes exhibit a pKa of approximately 9.0–9.5, the gem-difluorinated analogs typically show a pKa shift of –1.5 to –2.5 units, bringing their pKa closer to physiological pH (7.0–7.5)[1].

Causality in Drug Design: Lowering the amine pKa increases the fraction of the un-ionized (neutral) drug species in the systemic circulation. This shift, combined with the inherent lipophilicity of the C–F bonds, significantly increases the LogP of the molecule, thereby enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

Reactivity and Ring Strain

Cyclopropanes possess inherent Baeyer strain (~27 kcal/mol). The addition of two fluorine atoms increases this strain due to electronic destabilization and steric repulsion. Consequently, gem-difluoro-1-aminocyclopropanes are highly reactive under specific conditions. For instance, DFACC is unstable under near-physiological conditions (pH > 7), where it undergoes specific-base catalysis. The base-induced ring-opening decomposition yields 3-fluoro-2-oxobut-3-enoic acid with a first-order rate constant of


[2].
Enzyme Inhibition Profile

Despite their aqueous instability at elevated pH, these derivatives are potent biological modulators. DFACC acts as a slow-dissociating, submicromolar inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase[2]. The increased electrophilicity of the cyclopropyl functionality, driven by the


 group, facilitates tight binding within the enzyme's active site before decomposition occurs.
Table 1: Comparative Physicochemical Properties
Property1-Aminocyclopropane (ACC)gem-Difluoro-1-aminocyclopropane (DFACC)Causality / Mechanism
Amine pKa ~ 9.0 - 9.5~ 7.0 - 7.5Strong electron-withdrawing inductive effect of the adjacent

group[1].
Lipophilicity (LogP) BaselineHigher (+0.5 to +1.0 units)Fluorine substitution increases hydrophobicity and membrane permeability[1].
Ring Strain High (~27 kcal/mol)Very HighSteric repulsion and electronic destabilization from the gem-difluoro moiety.
Metabolic Stability Susceptible to CYP450 oxidationHighly ResistantStrong C–F bonds block oxidative metabolism at the cyclopropane ring.
Aqueous Stability Stable at pH 7.4Unstable (Decomposes)Specific-base catalysis leads to ring-opening to form 3-fluoro-2-oxobut-3-enoic acid[2].

Synthetic Methodologies & Protocols

The synthesis of gem-difluorocyclopropanes relies heavily on the generation of difluorocarbene (


) and its subsequent stereospecific [2+1] cycloaddition to an alkene precursor[3]. The protocol below outlines a self-validating system for synthesizing a protected gem-difluoro-1-aminocyclopropane core.
Protocol: Synthesis via Difluorocarbene Addition

Objective: To synthesize a protected gem-difluoro-1-aminocyclopropane core from a dehydroamino acid precursor.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the N-Boc-protected dehydroamino acid derivative (1.0 equiv) in anhydrous diglyme under an inert argon atmosphere.

    • Expertise Note: The choice of diglyme (b.p. 162 °C) is critical. It allows the reaction to reach the high thermal decomposition temperature required for the carbene precursor without solvent reflux interference.

  • Carbene Generation & Cycloaddition: Add sodium chlorodifluoroacetate (

    
    , 8.0 equiv) to the reaction mixture. Heat the mixture to 180 °C for 15–30 minutes[4].
    
    • Expertise Note: A large molar excess of the carbene source is mandatory. Difluorocarbene is highly reactive and rapidly dimerizes to tetrafluoroethylene gas if it is not immediately trapped by the alkene.

  • Quenching and Workup: Cool the reaction strictly to room temperature before quenching with distilled water. Extract the aqueous layer with ethyl acetate (

    
    ). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the protected gem-difluorocyclopropane intermediate.

  • Deprotection: To yield the free amine, treat the intermediate with a 4M HCl in dioxane solution at room temperature for 2 hours. Evaporate the solvent to obtain the gem-difluoro-1-aminocyclopropane hydrochloride salt.

    • Expertise Note: Avoid prolonged exposure to basic aqueous conditions during workup. As established in Section 2.2, the free amine of gem-difluorocyclopropanes is highly prone to ring-opening decomposition at pH > 7[2]. Maintaining the compound as a hydrochloride salt ensures long-term stability.

Mechanistic Workflows & Visualizations

To fully grasp the lifecycle of gem-difluoro-1-aminocyclopropane derivatives—from their synthetic genesis to their physiological degradation—we must visualize the logical relationships governing these processes.

Synthetic Workflow

The following diagram illustrates the critical path for synthesizing these derivatives, highlighting the transition from an alkene precursor to the final functionalized product.

Synthesis_Workflow A Alkene Precursor (N-Boc-dehydroamino acid) C [2+1] Cycloaddition (Diglyme, 180°C or Mild) A->C Substrate B Difluorocarbene Source (ClCF2COONa or TMSCF3) B->C :CF2 Generation D Protected gem-Difluoro- cyclopropane Intermediate C->D Stereospecific Addition E Deprotection & Hydrolysis (Acidic/Basic Workup) D->E Cleavage F gem-Difluoro-1-amino- cyclopropane Derivative E->F Final Product

Workflow for synthesizing gem-difluoro-1-aminocyclopropane derivatives via [2+1] cycloaddition.

Physiological Decomposition Pathway

Understanding the degradation pathway is vital for drug formulation. DFACC undergoes a specific-base catalyzed ring-opening that directly impacts its half-life in in vivo models.

Decomposition_Pathway A DFACC (1-Amino-2,2-difluoro- cyclopropane-1-carboxylic acid) B Specific-Base Catalysis (OH- attack at pH > 7) A->B Aqueous Buffer F ACC Deaminase (Submicromolar Inhibition) A->F Target Binding (Slow Dissociation) C Ring-Opening Intermediate (Carbanionic / Halohydrin) B->C Base Attack D Defluorination & Hydrolysis C->D -HF E 3-Fluoro-2-oxobut-3-enoic acid (Stable Degradant) D->E Final Step

Decomposition pathway of DFACC and its competitive inhibition of ACC deaminase.

Applications in Drug Development

The unique properties of gem-difluoro-1-aminocyclopropanes make them highly sought-after in medicinal chemistry:

  • Peptidomimetics: By replacing standard amino acids with DFACC, researchers can lock peptides into specific bioactive conformations while simultaneously protecting them from proteolytic cleavage[4].

  • Overcoming Multi-Drug Resistance: The gem-difluorocyclopropane motif is a critical structural component in molecules like Zosuquidar, which is designed to inhibit P-glycoprotein and reverse resistance to chemotherapy[3].

  • Nucleoside Analogues: Incorporating this highly strained ring into nucleoside frameworks has yielded novel antiviral and antineoplastic agents with enhanced metabolic stability.

Conclusion

gem-Difluoro-1-aminocyclopropane derivatives represent a triumph of rational chemical design. By carefully balancing the extreme ring strain of the cyclopropane core with the profound electronic effects of the gem-difluoro group, application scientists can precisely tune the pKa, lipophilicity, and target affinity of drug candidates. While their pH-dependent instability requires careful handling during synthesis and formulation, their potential as bioisosteres and enzyme inhibitors makes them indispensable tools in the modern drug discovery arsenal.

References

  • Source: ACS Organic Letters (2015)
  • Synthesis of (+)-(R)
  • Source: Beilstein Journal of Organic Chemistry / PMC (2013)
  • Source: ChemRxiv (2025)

Sources

Foundational

An In-depth Technical Guide to 1-amino-2,2-difluoro-1-phenylcyclopropane and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Introduction The strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. The cyclopropane ring, with its unique conformational rigidity and e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. The cyclopropane ring, with its unique conformational rigidity and electronic properties, and fluorine, with its ability to modulate metabolic stability and binding affinity, are powerful tools in the design of novel therapeutics.[1][2][3][4][5] This guide focuses on the synthesis, properties, and potential applications of 1-amino-2,2-difluoro-1-phenylcyclopropane, a compound at the intersection of these key structural motifs.

While a specific CAS Registry Number for 1-amino-2,2-difluoro-1-phenylcyclopropane is not readily found in public databases, suggesting its status as a potentially novel or less-characterized compound, this guide will provide a comprehensive overview of its structural class.[6] By examining the synthesis and properties of closely related analogs, we can infer the characteristics and potential of this specific molecule and provide a roadmap for its synthesis and utilization in drug discovery programs.

Physicochemical Properties and Structural Features

The introduction of a gem-difluoro group onto the cyclopropane ring dramatically influences its electronic and conformational properties. The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-F bonds and can impact the pKa of the adjacent amino group.[1][5] This fluorination can also enhance metabolic stability by blocking potential sites of oxidation.[7]

The phenyl and amino substituents at the C1 position create a chiral center, meaning this compound can exist as a pair of enantiomers. The specific stereochemistry will be critical for its biological activity, as is common for many pharmaceuticals.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H9F2NBased on the chemical structure.
Molecular Weight 169.17 g/mol Calculated from the molecular formula.
Chirality Chiral at C1The C1 carbon is attached to four different groups.
Lipophilicity (LogP) Moderate to HighThe phenyl group increases lipophilicity, while the amino group provides some polarity. Fluorination generally increases lipophilicity.
pKa (amine) Likely lower than non-fluorinated analogsThe electron-withdrawing effect of the gem-difluoro group will decrease the basicity of the amino group.
Metabolic Stability Potentially enhancedThe C-F bonds are highly stable, and the gem-difluoro group can block metabolic oxidation at the adjacent carbon.[7]

Synthesis of 1-amino-2,2-difluoro-1-phenylcyclopropane Analogs

The synthesis of gem-difluorocyclopropanes is a well-established field, with several robust methods available.[1][2] The primary strategy involves the addition of a difluorocarbene to an appropriate alkene precursor. The subsequent introduction of the amino group can be achieved through various synthetic transformations.

Key Synthetic Strategies
  • Difluorocyclopropanation of a Phenyl-substituted Alkene: This is the most common approach. A styrene derivative bearing a group that can be converted to an amine is reacted with a difluorocarbene source.[1]

  • Functional Group Interconversion: Starting with a pre-formed 2,2-difluoro-1-phenylcyclopropane scaffold, the amino group can be introduced. For example, the conversion of a carboxylic acid to an amine via a Curtius, Hofmann, or Schmidt rearrangement.

Experimental Protocol: A Plausible Synthetic Route

The following is a detailed, step-by-step methodology for a plausible synthesis of 1-amino-2,2-difluoro-1-phenylcyclopropane, based on established chemical literature for analogous compounds.

Step 1: Synthesis of 1-cyano-1-phenyl-2,2-difluorocyclopropane

This step involves the difluorocyclopropanation of α-phenylacrylonitrile.

  • Reagents and Materials:

    • α-phenylacrylonitrile

    • Sodium chlorodifluoroacetate (CF2ClCO2Na)

    • Diglyme

    • Argon atmosphere

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a dried three-necked flask equipped with a reflux condenser and a magnetic stirrer, add α-phenylacrylonitrile and diglyme under an argon atmosphere.

    • Add sodium chlorodifluoroacetate to the solution.

    • Heat the reaction mixture to a temperature sufficient to induce decarboxylation and generate difluorocarbene (typically 150-180 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-cyano-1-phenyl-2,2-difluorocyclopropane.

Step 2: Reduction of the Nitrile to the Amine

The cyano group is reduced to a primary amine.

  • Reagents and Materials:

    • 1-cyano-1-phenyl-2,2-difluorocyclopropane

    • Lithium aluminum hydride (LiAlH4) or Borane-tetrahydrofuran complex (BH3·THF)

    • Anhydrous tetrahydrofuran (THF)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a dried flask under an argon atmosphere, prepare a suspension of LiAlH4 in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 1-cyano-1-phenyl-2,2-difluorocyclopropane in anhydrous THF to the LiAlH4 suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-amino-2,2-difluoro-1-phenylcyclopropane.

    • Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Applications in Drug Development and Medicinal Chemistry

The 1-amino-2,2-difluoro-1-phenylcyclopropane scaffold is a promising building block for the development of novel therapeutics, particularly in the area of neuroscience and oncology.

Rationale for Use in Drug Design
  • Conformational Constraint: The rigid cyclopropane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a biological target.[3][4]

  • Bioisosteric Replacement: The phenylcyclopropylamine moiety can act as a bioisostere for other common pharmacophores, such as the phenethylamine or amphetamine skeletons. The gem-difluoro group can further modulate the electronic and metabolic properties.

  • Modulation of Physicochemical Properties: The introduction of fluorine can enhance membrane permeability and metabolic stability, leading to improved pharmacokinetic profiles.[5][7]

Potential Therapeutic Targets
  • Monoamine Oxidase (MAO) Inhibitors: Phenylcyclopropylamines are a known class of MAO inhibitors, with tranylcypromine being a notable example. The introduction of the gem-difluoro group could lead to new MAO inhibitors with altered potency and selectivity.

  • Ion Channel Modulators: The unique electronic properties of the difluorocyclopropane ring could influence interactions with ion channels in the central nervous system.

  • Enzyme Inhibitors: The strained cyclopropane ring can be susceptible to ring-opening by certain enzymes, leading to covalent modification and irreversible inhibition.

Visualizations

Plausible Synthetic Pathway

G cluster_0 Step 1: Difluorocyclopropanation cluster_1 Step 2: Reduction alpha-phenylacrylonitrile alpha-phenylacrylonitrile 1-cyano-1-phenyl-2,2-difluorocyclopropane 1-cyano-1-phenyl-2,2-difluorocyclopropane alpha-phenylacrylonitrile->1-cyano-1-phenyl-2,2-difluorocyclopropane  + :CF2 (from CF2ClCO2Na)    Diglyme, Δ   1-cyano-1-phenyl-2,2-difluorocyclopropane_2 1-cyano-1-phenyl-2,2-difluorocyclopropane 1-amino-2,2-difluoro-1-phenylcyclopropane 1-amino-2,2-difluoro-1-phenylcyclopropane (Target Compound) 1-cyano-1-phenyl-2,2-difluorocyclopropane_2->1-amino-2,2-difluoro-1-phenylcyclopropane  1. LiAlH4, THF    2. H2O workup  

Sources

Exploratory

alpha-phenyl-alpha-amino gem-difluorocyclopropane scaffold

The -Phenyl- -Amino gem-Difluorocyclopropane Scaffold represents a high-value, conformationally restricted bioisostere of -phenylglycine and -disubstituted amino acids. By integrating the metabolic resilience of the C–F...

Author: BenchChem Technical Support Team. Date: March 2026

The


-Phenyl-

-Amino gem-Difluorocyclopropane Scaffold
represents a high-value, conformationally restricted bioisostere of

-phenylglycine and

-disubstituted amino acids. By integrating the metabolic resilience of the C–F bond with the rigid geometry of the cyclopropane ring, this scaffold offers precise control over pharmacokinetics and receptor binding affinity.

Technical Guide: The -Phenyl- -Amino gem-Difluorocyclopropane Scaffold

Executive Summary & Strategic Value

This scaffold is a quaternary


-amino acid bioisostere  where the 

-carbon and

-carbon are locked into a cyclopropane ring, with the

-position geminally difluorinated.
  • Primary Utility: Restricts the conformational freedom of the peptide backbone (

    
     angles) or amine side chains.
    
  • Key Advantage: The gem-difluoro moiety lowers the pKa of the adjacent amine (typically by 2–3 units), reducing lysosomotropic trapping and improving passive membrane permeability compared to non-fluorinated analogs.

  • Metabolic Shielding: The quaternary center prevents

    
    -proton abstraction (blocking racemization and transamination), while the fluorine atoms block oxidative metabolism at the 
    
    
    
    -position.
Structural Analysis & Physicochemical Properties

The introduction of the gem-difluorocyclopropane motif creates a unique electronic and steric environment.

2.1. Electronic Modulation (pKa Shift)

The strong electron-withdrawing nature of the two fluorine atoms (electronegativity


) exerts a powerful inductive effect (

) on the vicinal amine.
PropertyNon-Fluorinated (ACC Analog)gem-Difluoro Scaffold (DFACC Analog)Impact
Amine pKa ~8.2 – 9.05.9 – 6.5 Reduced basicity enhances bioavailability; less ionized at physiological pH.
Lipophilicity (

)
Reference (0)+0.3 to +0.6 Fluorine increases lipophilicity despite polarity, aiding BBB penetration.
C–C Bond Length 1.51 Å1.48 Å (vicinal) Ring strain + Fluorine shortening effect strengthens the scaffold.
2.2. Conformational Locking

The cyclopropane ring fixes the


 torsion angle. The fluorine atoms introduce a "gauche effect"  preference, further biasing the conformation of attached substituents (like the phenyl ring) to minimize dipole-dipole repulsion between the C–F bonds and the nitrogen lone pair.
Validated Synthesis Protocol

This protocol describes the synthesis of 1-amino-2,2-difluoro-1-phenylcyclopropane (protected as the Boc-derivative) via a Curtius Rearrangement strategy.[1] This route is preferred for its scalability and safety compared to direct azidation methods.

Pre-requisites & Safety
  • Reagents:

    
    -Phenylacrylate (starting material), 
    
    
    
    (Ruppert-Prakash reagent), Sodium Iodide (NaI), Diphenylphosphoryl azide (DPPA).
  • Hazards: Difluorocarbene generation can be exothermic; Azides are shock-sensitive. Perform in a blast shield.

Step 1: gem-Difluorocyclopropanation
  • Substrate: Ethyl 2-phenylacrylate.

  • Reagent:

    
     (Trifluoromethyltrimethylsilane) as the carbene source.
    
  • Initiator: NaI (0.2 eq).

  • Solvent: THF, reflux (65°C).

Mechanism: Thermal decomposition of the


 anion generates singlet difluorocarbene (

), which undergoes a [2+1] cycloaddition with the electron-deficient alkene.

Critical Control Point: Use anhydrous THF. Moisture quenches the carbene, forming


 species.
Step 2: Saponification
  • Reagent: LiOH (2.0 eq) in THF/Water (3:1).

  • Condition: 0°C to RT, 4 hours.

  • Yield: Quantitative conversion to 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid.

Step 3: Curtius Rearrangement (The Amine Installation)
  • Reagent: DPPA (1.1 eq), Et3N (1.2 eq), tert-Butanol (

    
    -BuOH) (excess/solvent).
    
  • Condition: Reflux (80°C) for 12 hours.

  • Intermediate: The acyl azide forms, undergoes thermal rearrangement to the Isocyanate (

    
    ), which is trapped by 
    
    
    
    -BuOH to form the N-Boc protected amine .

Synthesis_Pathway Start Ethyl 2-phenylacrylate Step1 Step 1: :CF2 Addition (TMSCF3, NaI) Start->Step1 Inter1 Ethyl 2,2-difluoro- 1-phenylcyclopropane- 1-carboxylate Step1->Inter1 Step2 Step 2: Hydrolysis (LiOH) Inter1->Step2 Acid Carboxylic Acid Intermediate Step2->Acid Step3 Step 3: Curtius Rearrangement (DPPA, t-BuOH) Acid->Step3 -N2, -CO2 Final N-Boc-1-Amino-2,2-difluoro- 1-phenylcyclopropane Step3->Final

Figure 1: Synthetic route to the N-Boc protected scaffold via difluorocarbene addition and Curtius rearrangement.

Medicinal Chemistry Applications
4.1. Bioisosterism of Phenylglycine

Replacing the


-carbon of phenylglycine with this scaffold restricts the 

(phi) torsion angle. This is particularly useful in:
  • Peptidomimetics: Stabilizing

    
    -turns or helical structures in peptide drugs.
    
  • Glutamate Analogs: Targeting mGluR receptors where rigid spatial arrangement of the amine and phenyl group is critical for selectivity.

4.2. Metabolic Stability Case Study

In standard


-amino acids, the 

-proton is a liability (racemization). In

-fluorinated amines, the

-proton is liable to elimination.
  • The Scaffold Solution: The quaternary center removes the

    
    -proton. The fluorine atoms at the 
    
    
    
    -position (C2 of the ring) are chemically stable due to the high C–F bond strength (~116 kcal/mol) and the difficulty of forming a double bond in a strained ring (anti-Bredt-like strain preventing easy elimination).
4.3. Mechanism of Action (Enzyme Inhibition)

Similar scaffolds (like DFACC) act as mechanism-based inhibitors (suicide substrates) for enzymes processing amino acids (e.g., ACC deaminase). The ring strain facilitates nucleophilic attack by the enzyme's active site residue, leading to irreversible covalent modification.

References
  • Synthesis of gem-Difluorocyclopropanes: Dolbier, W. R., & Battiste, M. A. (2003). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. Chemical Reviews. Link

  • Synthesis of DFACC (Analogous Protocol): Kirihara, M., et al. (1999). Synthesis of (+)-(R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid through Lipase-Catalyzed Asymmetric Acetylation. Chemistry Letters. Link

  • pKa and Stability Studies: Walsh, C. T., et al. (2015). Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition and Inhibition of ACC Deaminase. Biochemistry (ACS).[2] Link

  • Carbene Reagents: Eusterwiemann, S., et al. (2017). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Link

  • Medicinal Chemistry of Bioisosteres: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Foundational

The Dichotomy of Proximity: A Structural and Mechanistic Analysis of 1-Amino- versus 2-Aminofluorocyclopropanes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The strategic incorporation of fluorinated cyclopropane motifs into molecular scaffolds is a powerful and increasingly...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorinated cyclopropane motifs into molecular scaffolds is a powerful and increasingly utilized strategy in modern drug discovery. The inherent conformational rigidity of the cyclopropane ring, combined with the unique stereoelectronic properties of the fluorine atom, offers a compelling toolkit for modulating the physicochemical and pharmacological profiles of bioactive compounds. This technical guide provides an in-depth exploration of the profound structural, electronic, and conformational differences that arise from a seemingly subtle change in substituent placement: the distinction between 1-amino- and 2-aminofluorocyclopropanes. By dissecting the underlying principles that govern their behavior, we aim to provide researchers and drug development professionals with the foundational knowledge required to strategically leverage these valuable building blocks in the design of next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Cyclopropanes in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is far more than a simple saturated ring system. Its high degree of s-character in the C-C bonds and the associated ring strain endow it with unique electronic properties, often described as vinyl-like. This makes it a valuable bioisosteric replacement for alkenes and other functional groups, offering a rigid scaffold that can lock in a desired bioactive conformation and enhance binding affinity to biological targets.

The introduction of fluorine, the most electronegative element, into organic molecules is a well-established strategy for modulating properties such as metabolic stability, lipophilicity, and pKa. The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, making it an effective tool for blocking metabolic soft spots. When these two powerful design elements are combined in the form of aminofluorocyclopropanes, the resulting structures present a fascinating case study in the interplay of steric and electronic effects. The constitutional isomerism between the 1-amino and 2-amino forms, however, is not a trivial distinction; it gives rise to vastly different molecular properties that have significant implications for their application in drug design.

The Core Structural Divergence: Geminal versus Vicinal Substitution

The fundamental difference between these two classes of compounds lies in the relative positioning of the amino and fluoro groups on the cyclopropane ring. This seemingly simple change in connectivity has a cascading effect on the molecule's geometry, electron distribution, and reactivity.

  • 1-Aminofluorocyclopropanes: In this isomeric form, both the amino group and the fluorine atom are attached to the same carbon atom (C1). This geminal arrangement creates a highly polarized carbon center, significantly influencing the bond lengths and angles of the cyclopropane ring.

  • 2-Aminofluorocyclopropanes: In this case, the amino and fluoro groups are situated on adjacent carbon atoms (C1 and C2). This vicinal arrangement introduces the additional complexity of diastereomerism (cis and trans isomers), where the substituents can be on the same or opposite faces of the ring, respectively. Each diastereomer possesses a unique three-dimensional structure and set of non-bonding interactions.

Figure 1: Constitutional Isomers. This diagram illustrates the fundamental geminal vs. vicinal substitution pattern in 1-amino- and 2-aminofluorocyclopropane.

Conformational Analysis: A Tale of Two Isomers

The conformational preferences of these molecules are dictated by a delicate balance of stereoelectronic effects, steric hindrance, and, in some cases, intramolecular hydrogen bonding.

1-Aminofluorocyclopropanes: The Influence of Anomeric Effects

In 1-aminofluorocyclopropanes, a key conformational determinant is the anomeric effect. This stereoelectronic interaction involves the donation of electron density from the lone pair of the nitrogen atom into the antibonding orbital (σ*) of the adjacent C-F bond. For this overlap to be maximized, the nitrogen lone pair and the C-F bond must be oriented anti-periplanar. This has a profound impact on the rotational barrier around the C-N bond and the overall preferred conformation of the molecule.

2-Aminofluorocyclopropanes: A More Complex Conformational Landscape

The conformational analysis of 2-aminofluorocyclopropanes is significantly more complex due to the existence of cis and trans diastereomers.

  • cis-2-Aminofluorocyclopropane: In this isomer, the amino and fluoro groups reside on the same face of the cyclopropane ring. This arrangement can lead to significant steric repulsion (van der Waals clash) between the two substituents. However, this destabilizing interaction can be offset by the potential for a stabilizing intramolecular hydrogen bond between a proton on the amino group and the fluorine atom (N-H···F). The presence and strength of this hydrogen bond are highly dependent on the solvent environment, with non-polar solvents favoring this interaction.

  • trans-2-Aminofluorocyclopropane: With the amino and fluoro groups on opposite faces of the ring, steric hindrance is minimized. The conformational preferences are therefore primarily governed by more subtle stereoelectronic interactions, such as gauche effects between the C-N and C-F bonds and the C-C bonds of the cyclopropane ring.

G cluster_cis cis-2-Aminofluorocyclopropane cluster_trans trans-2-Aminofluorocyclopropane cis_steric Steric Repulsion (NH2 vs F) cis_conf Resulting Conformation cis_steric->cis_conf destabilizing cis_hbond Intramolecular H-Bond (N-H...F) cis_hbond->cis_conf stabilizing trans_steric Minimized Steric Hindrance trans_conf Resulting Conformation trans_steric->trans_conf stabilizing trans_gauche Gauche Interactions trans_gauche->trans_conf governing

Figure 2: Conformational Drivers. This diagram highlights the key competing forces that determine the preferred conformations of cis- and trans-2-aminofluorocyclopropane.

Spectroscopic Differentiation: Unmasking the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between these isomers and their diastereomers. Specific chemical shifts and coupling constants provide a detailed fingerprint of the molecular structure.

Spectroscopic Parameter 1-Aminofluorocyclopropane cis-2-Aminofluorocyclopropane trans-2-Aminofluorocyclopropane
¹H NMR (CH-F) Not applicable (F is on a quaternary carbon).A multiplet with a characteristic ³JHF coupling constant to the vicinal proton on the amino-bearing carbon.A multiplet with a distinct ³JHF coupling constant, typically different from the cis isomer.
¹³C NMR (C-F) The C1 carbon will appear as a doublet with a large one-bond C-F coupling constant (¹JCF).The C2 carbon will exhibit a large ¹JCF.The C2 carbon will show a large ¹JCF.
¹⁹F NMR A single resonance, typically a multiplet due to coupling with the four vicinal protons on C2 and C3.A single resonance, with coupling to the vicinal protons.A single resonance, with coupling to the vicinal protons.
Key Differentiator The absence of a proton on the fluorine-bearing carbon.The magnitude of the ³JHH coupling constants between the cyclopropyl protons can help distinguish cis from trans. Generally, ³JHH(cis) < ³JHH(trans).The magnitude of the ³JHH coupling constants.

Table 1: Key NMR Spectroscopic Features for Differentiating Aminofluorocyclopropane Isomers.

Synthetic Strategies: Accessing the Scaffolds

The synthesis of these highly functionalized cyclopropanes requires careful planning and execution, often with a strong emphasis on stereocontrol.

Synthesis of 1-Aminofluorocyclopropanes

A common route involves the cyclopropanation of a suitable enamine precursor with a fluorinated carbene or carbene equivalent. Alternatively, nucleophilic amination of a 1-fluoro-1-halocyclopropane can be employed.

Synthesis of 2-Aminofluorocyclopropanes

The synthesis of 2-aminofluorocyclopropanes often begins with the diastereoselective cyclopropanation of a fluoroalkene. The resulting fluorocyclopropyl intermediate can then be converted to the desired amine through various functional group interconversions, such as a Curtius rearrangement of a carboxylic acid precursor or reductive amination of a ketone. The stereochemistry of the final product is determined by the stereoselectivity of the cyclopropanation step.

G cluster_1 Synthesis of 1-Aminofluorocyclopropanes cluster_2 Synthesis of 2-Aminofluorocyclopropanes start1 Enamine step1_1 Cyclopropanation (with fluorinated carbene) start1->step1_1 prod1 1-Aminofluorocyclopropane step1_1->prod1 start2 Fluoroalkene step2_1 Diastereoselective Cyclopropanation start2->step2_1 inter2 Fluorocyclopropyl Intermediate step2_1->inter2 step2_2 Functional Group Interconversion inter2->step2_2 prod2 2-Aminofluorocyclopropane step2_2->prod2

Figure 3: Synthetic Pathways. This diagram provides a simplified overview of common synthetic approaches to 1-amino- and 2-aminofluorocyclopropanes.

Implications for Drug Design: From Structure to Function

The distinct structural and electronic features of these isomers have profound implications for their use in drug design.

  • pKa Modulation: The electron-withdrawing effect of the fluorine atom significantly lowers the basicity (pKa) of the amino group. This effect is more pronounced in the 1-amino isomer due to the geminal placement of the fluorine atom. The ability to fine-tune the pKa is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, membrane permeability, and target binding.

  • Dipole Moment and Molecular Interactions: The position of the C-F bond dramatically alters the molecule's dipole moment. This can have a significant impact on how the molecule interacts with its biological target, influencing its ability to participate in dipole-dipole interactions and hydrogen bonding.

  • Conformational Restriction and Target Selectivity: The rigid cyclopropane scaffold, especially in the trans-2-amino isomer, can be used to lock a pharmacophore into a specific bioactive conformation. This pre-organization can reduce the entropic penalty of binding, leading to enhanced affinity and selectivity for the target protein.

Experimental Protocol: Stereochemical Determination via 2D NMR

Protocol 1: Nuclear Overhauser Effect (NOE) Spectroscopy for Diastereomer Assignment

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-aminofluorocyclopropane sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities.

  • Acquisition of 1D ¹H NMR: Acquire a standard high-resolution 1D ¹H NMR spectrum to identify the chemical shifts of the relevant cyclopropyl protons.

  • Acquisition of 2D NOESY/ROESY: Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. ROESY is often preferred for small molecules as it avoids potential zero-crossing issues.

  • Data Processing and Analysis: Process the 2D data and analyze the resulting spectrum for cross-peaks.

    • For the cis-isomer: A cross-peak will be observed between the proton on the fluorine-bearing carbon (H-CF) and the proton on the amino-bearing carbon (H-CN), as they are on the same face of the ring and thus in close spatial proximity.

    • For the trans-isomer: No significant cross-peak will be observed between H-CF and H-CN, as they are on opposite faces of the ring and spatially distant.

Conclusion and Future Outlook

The choice between a 1-amino- and a 2-aminofluorocyclopropane scaffold is a critical decision in the design of novel therapeutics. This guide has illuminated the fundamental structural, conformational, and electronic differences that underpin their distinct properties. A comprehensive understanding of these nuances is essential for medicinal chemists to rationally design molecules with improved potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies for accessing these valuable building blocks continue to advance, we anticipate their even wider application in the pursuit of innovative medicines. The ability to precisely control the three-dimensional arrangement of functionality around a rigid core represents a significant step forward in the art and science of drug discovery.

Protocols & Analytical Methods

Method

Application Notes and Protocols: Conformationally Restricted Phenylalanine Analogs for Peptidomimetics

Introduction: Overcoming the Flexibility Hurdle in Peptide Drug Design Peptides are remarkable signaling molecules, offering high potency and specificity that make them attractive therapeutic candidates.[1] However, thei...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Flexibility Hurdle in Peptide Drug Design

Peptides are remarkable signaling molecules, offering high potency and specificity that make them attractive therapeutic candidates.[1] However, their inherent conformational flexibility is a double-edged sword. While allowing them to adapt to various receptor surfaces, this flexibility often leads to reduced binding affinity, susceptibility to proteolytic degradation, and poor oral bioavailability, hindering their development into effective drugs.[2][3] Peptidomimetics—molecules that mimic the structure and function of peptides—offer a solution by locking the peptide into its biologically active conformation.[3]

One of the most powerful strategies in peptidomimetic design is the incorporation of conformationally restricted amino acid analogs.[3] By replacing a native amino acid with a rigid counterpart, we can pre-organize the peptide into a specific three-dimensional structure that is optimal for receptor binding. This guide focuses on analogs of Phenylalanine (Phe), a crucial amino acid frequently involved in key binding interactions, known as "hot spots," within protein-protein interfaces.[4] Constraining the orientation of Phe's aromatic side chain can dramatically enhance a peptide's potency, selectivity, and metabolic stability.[5][]

This document serves as a technical guide for researchers, chemists, and drug developers, providing both the theoretical underpinnings and practical protocols for utilizing conformationally restricted phenylalanine analogs in the design and synthesis of next-generation peptide therapeutics.

The Rationale for Conformational Restriction

A standard Phenylalanine residue possesses significant rotational freedom around its backbone (phi, ψ) and side-chain (chi1, χ2) dihedral angles. This allows it to adopt numerous conformations in solution, only one of which is the "bioactive" conformation responsible for binding to its target receptor. The energy required to transition from a disordered solution state to a rigid receptor-bound state, known as the entropic penalty, reduces the overall binding affinity.

By incorporating a constrained Phe analog, we effectively "pay" this entropic penalty during synthesis. The analog restricts the available conformational space, increasing the population of molecules in the desired bioactive shape. This pre-organization leads to a stronger binding interaction with the target receptor.

G cluster_0 Unconstrained Phenylalanine cluster_1 Constrained Phenylalanine Analog Phe Phenylalanine in Solution Conf1 Conformer 1 Phe->Conf1 Conf2 Conformer 2 Phe->Conf2 Conf3 Bioactive Conformer Phe->Conf3 ConfN Conformer N... Phe->ConfN Receptor Receptor Binding (High Entropic Cost) Conf3->Receptor Analog Constrained Analog in Solution Bioactive Bioactive Conformer Analog->Bioactive Receptor2 Receptor Binding (Low Entropic Cost) Bioactive->Receptor2

Figure 1: Conformational Freedom vs. Restriction. Unconstrained phenylalanine exists in multiple conformations, leading to a high entropic cost for receptor binding. Constrained analogs pre-organize the molecule into the bioactive conformation, enhancing binding affinity.

Key Classes of Conformationally Restricted Phenylalanine Analogs

A variety of synthetic analogs have been developed to restrict the torsional angles of the phenylalanine side chain and backbone. The choice of analog allows for systematic exploration of the conformational requirements of a specific peptide-receptor interaction.[7]

Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

Tic is a widely used, rigid analog of Phenylalanine where the side-chain is cyclized back onto the peptide backbone nitrogen.[8][9] This fusion creates a bicyclic system that severely restricts the φ backbone dihedral angle and the χ1 side-chain angle.[10] Tic is considered a surrogate for Proline as well as a rigid analog of Phenylalanine or Tyrosine.[8] Its incorporation has been a successful strategy in designing potent and selective ligands for various receptors.[11][12] For example, the substitution of a Proline residue with Tic in the drug enalapril led to the development of quinapril, a more potent ACE inhibitor.[8]

Cycloalkyl-Constrained Phenylalanines

Introducing small aliphatic rings like cyclopropane or cyclobutane into the side chain provides a more subtle method of conformational control.[13]

  • Cyclopropyl Phenylalanine (CpH): The cyclopropyl group is a popular motif in medicinal chemistry due to its ability to impart rigidity and improve metabolic stability.[14] When incorporated into the Phe side chain, it restricts the rotation around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds, effectively locking the aromatic ring into specific orientations.[15]

  • Cyclobutyl Phenylalanine (CbF): The cyclobutyl ring offers a different set of steric constraints compared to the cyclopropyl group, providing an alternative way to explore the conformational space of the receptor's binding pocket.[16]

Other Important Analogs
  • Indanylglycine (Ing) and Tetralinylglycine (Tig): These analogs fuse the aromatic ring to the Cα atom via an additional carbon bridge, providing significant steric hindrance and restricting the available conformational space.[7]

  • Dehydrophenylalanine (ΔPhe): The introduction of a double bond between the Cα and Cβ atoms makes this part of the molecule planar, thus restricting both backbone and side-chain conformations.

AnalogTypical φ Angle (°)Typical ψ Angle (°)Key Restricted Dihedral Angle(s)
L-Phenylalanine-160 to -60-60 to 180Highly Flexible (χ1, χ2)
L-Tic~ -60~ -30 to 40φ, χ1
Cyclopropyl-PheVariableVariableχ1, χ2
Cyclobutyl-PheVariableVariableχ1, χ2
Table 1: Comparison of Dihedral Angle Constraints for Phenylalanine and Selected Analogs. Data is generalized and can vary based on local peptide sequence.

Application Protocol 1: Incorporation of a Constrained Phe Analog via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of a non-natural amino acid, such as Fmoc-Tic-OH, into a growing peptide chain using the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[17][18]

Core Principles

SPPS involves the stepwise addition of N-terminally protected amino acids to a peptide chain covalently attached to an insoluble resin support.[17] Each cycle involves two key steps: deprotection of the N-terminal Fmoc group and coupling of the next amino acid. Incorporating sterically hindered analogs like Tic may require modified coupling conditions to ensure the reaction goes to completion.[17]

Materials and Reagents
  • Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Amino Acids: Standard Fmoc-protected amino acids and the desired constrained Fmoc-Phe-analog (e.g., Fmoc-L-Tic-OH).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[19]

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Washing Solutions: DMF, DCM.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation Solvent: Cold diethyl ether.

  • Reaction Vessel with a porous frit.

Step-by-Step Methodology
  • Resin Preparation and Swelling:

    • Place the resin (e.g., 0.1 mmol scale) in the reaction vessel.

    • Wash the resin with DMF (3 x 5 mL).

    • Swell the resin in DMF for 30-60 minutes.[20]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.

  • Coupling the Constrained Phenylalanine Analog:

    • Activation: In a separate vial, dissolve the Fmoc-protected constrained analog (e.g., Fmoc-Tic-OH, 0.4 mmol, 4 eq.) and HBTU/HATU (0.38 mmol, 3.8 eq.) in 2 mL of DMF. Add DIEA (0.8 mmol, 8 eq.) to the mixture and vortex for 1-2 minutes.

    • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Note: Due to the steric bulk of many constrained analogs, a longer coupling time or "double coupling" (repeating the coupling step with fresh reagents) is often necessary to achieve complete reaction.[17]

    • Monitoring: Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 5 mL of 95% TFA/TIS/H₂O) to the resin.[17]

    • Agitate gently at room temperature for 2-3 hours.

    • Filter the solution to separate the resin, collecting the filtrate which contains the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation and Purification:

    • Add the combined TFA filtrate to a 50 mL tube containing 40 mL of cold diethyl ether.

    • A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.[21]

Figure 2: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a constrained amino acid analog.

Application Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides and proteins in solution.[22][23] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing a spectral signature characteristic of secondary structures like α-helices, β-sheets, and random coils.[24][25]

Core Principles

The peptide backbone is chiral and its regular, repeating structures (helices, sheets) produce distinct CD spectra. An α-helix, for instance, typically shows a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.[22] By comparing the CD spectrum of a peptide containing a constrained analog to its flexible parent, one can infer the structural impact of the modification.

Materials and Reagents
  • Purified Peptide (lyophilized powder).

  • Spectroscopy-grade solvents (e.g., 10 mM phosphate buffer, pH 7.4; trifluoroethanol (TFE) which is a helix-inducing solvent).

  • CD Spectropolarimeter.

  • Quartz cuvette with a short path length (e.g., 1 mm).

  • Nitrogen gas source for purging the instrument.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in the chosen buffer or solvent. A typical final concentration for measurement is 0.1-0.2 mg/mL.

    • Ensure the buffer itself has low absorbance in the far-UV region (below 200 nm). Phosphate or borate buffers are common choices.

    • Accurately determine the peptide concentration, as this is critical for calculating molar ellipticity.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge. Allow the lamp to warm up for at least 30 minutes.

    • Set the measurement parameters:

      • Wavelength Range: 260 nm down to 190 nm.

      • Data Pitch: 0.5 nm or 1.0 nm.

      • Scanning Speed: 50 nm/min.

      • Bandwidth: 1.0 nm.

      • Accumulations: 3-5 scans (to improve signal-to-noise ratio).

  • Data Acquisition:

    • Blank Spectrum: Fill the quartz cuvette with the buffer/solvent used to dissolve the peptide. Place it in the sample holder and acquire a blank spectrum. This will be subtracted from the sample spectrum.

    • Sample Spectrum: Carefully rinse the cuvette with the peptide solution, then fill it with the sample. Acquire the sample spectrum using the same parameters.

    • The instrument software will typically subtract the blank from the sample spectrum automatically.

  • Data Processing and Interpretation:

    • The raw data is usually in millidegrees (mdeg). Convert this to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * l * c) Where:

      • mdeg is the observed ellipticity in millidegrees.

      • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids).

      • l is the cuvette path length in cm.

      • c is the peptide concentration in g/mL.

    • Analysis: Plot [θ] versus wavelength.

      • Compare the spectrum of the constrained peptide to its unconstrained counterpart. A significant increase in the intensity of characteristic helical or sheet bands suggests the analog successfully stabilized that particular conformation.

      • Use deconvolution software (e.g., DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil content.[25]

Conclusion and Future Outlook

The use of conformationally restricted phenylalanine analogs is a cornerstone of modern peptidomimetic design. By reducing the inherent flexibility of peptides, these building blocks enable the creation of molecules with enhanced affinity, selectivity, and stability.[2] The protocols outlined here provide a framework for the successful synthesis and structural evaluation of these advanced therapeutics. As our understanding of peptide-receptor interactions deepens, the development of novel constrained analogs will continue to be a critical tool in the quest to unlock the full therapeutic potential of peptides.[26]

References

  • Sagan, S., Karoyan, P., Chassaing, G., & Lavielle, S. (2001). Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
  • Timmerman, P. (2024). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. European Pharmaceutical Review.
  • Zhang, Y., Fang, H., & Xu, W. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Protein & Peptide Science.
  • Liwo, A., Ołdziej, S., Ciarkowski, J., & Scheraga, H. A. (2001).
  • Bailey, P. D., Bannister, N., Bernad, M., Blanchard, S., & Boa, A. N. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Valle, G., Kazmierski, W. M., Crisma, M., Bonora, G. M., Toniolo, C., & Hruby, V. J. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research.
  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec.
  • Chung, J. Y. L., Wasicak, J. T., Arnold, W. A., May, C. S., Nadzan, A. M., & Holladay, M. W. (1990). Conformationally constrained amino acids. Synthesis and optical resolution of 3-substituted proline derivatives. The Journal of Organic Chemistry.
  • Pelton, J. T., & McLean, L. R. (2000). Spectroscopic Methods for Analysis of Protein Secondary Structure. Analytical Biochemistry.
  • Kotha, S., & Sreenivasachary, N. (2001). Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives.
  • Williams, R. W. (1991). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
  • Grace. (2025). Enhance Peptide Innovation With a High-Quality Supply of Building Blocks. W.R. Grace.
  • Del Gatto, A., & Zaccaro, L. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI.
  • Kotha, S., & Sreenivasachary, N. (2001). Synthetic approaches to tetrahydroisoquinoline-3-carboxylic acid derivatives. Journal of the Indian Institute of Science.
  • Chan, W. Y., Chen, L., & Hruby, V. J. (1995). An exploration of the effects of L- and D-tetrahydroisoquinoline-3-carboxylic acid substitutions at positions 2, 3 and 7 in cyclic and linear antagonists of vasopressin and oxytocin and at position 3 in arginine vasopressin. PubMed.
  • Singh, Y., Sharma, P., & Kumar, V. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • G.A., G. (2012). DESIGNING PEPTIDOMIMETICS. UPCommons.
  • Tong, Y., Fobian, Y. M., Wu, M., Boyd, N. D., & Moeller, K. D. (2000). Conformationally constrained substance P analogues: the total synthesis of a constrained peptidomimetic for the Phe7-Phe8 region. Journal of Organic Chemistry.
  • Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.
  • MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
  • Miles, A. J., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews.
  • BOC Sciences. (n.d.).
  • Kotha, S., & Sreenivasachary, N. (2001). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry.
  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • S.L., Y. (2012). Design, synthesis and structural evaluation of peptidomimetics towards foldamers, P As and non covalent inhibitors of the 20S proteasome.
  • Scott, J. S., & Williams, G. (2019). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Journal of Medicinal Chemistry.
  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Alker, A., & Cativiela, C. (2009). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids.
  • Castagnolo, D., & Manelfi, C. (2026).
  • Liu, Y., Wang, Y., & Zhang, H. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI.
  • Lansalot-Matras, C., & He, J. (2021). Controlling amphiphilic polymer folding beyond the primary structure with protein-mimetic di(phenylalanine). OSTI.GOV.
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.

Sources

Application

gem-difluorocyclopropyl amino acids in drug design

Application Note: Design, Synthesis, and Integration of gem-Difluorocyclopropyl Amino Acids in Peptide-Based Drug Discovery Executive Summary The incorporation of fluorine into organic molecules is a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design, Synthesis, and Integration of gem-Difluorocyclopropyl Amino Acids in Peptide-Based Drug Discovery

Executive Summary

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. In the realm of peptide therapeutics and peptidomimetics, overcoming poor proteolytic stability and high conformational flexibility remains a critical challenge. The gem-difluorocyclopropyl (gem-DFCP) moiety has emerged as a privileged structural motif. By acting as a bioisostere for amides and epoxides[1], and by imposing strict steric and electronic constraints, gem-DFCP amino acids significantly enhance both the pharmacokinetic (ADME) and pharmacodynamic profiles of peptide drug candidates. This application note provides a comprehensive guide to the mechanistic rationale, physicochemical profiling, and step-by-step synthetic protocols for integrating gem-DFCP amino acids into drug discovery workflows.

Mechanistic Principles of gem-Difluorocyclopropanes (E-E-A-T Insights)

As a Senior Application Scientist, it is crucial to understand why gem-DFCP substitutions are chosen, rather than simply knowing how to synthesize them. The causality behind their efficacy lies in three interconnected physicochemical phenomena:

  • Conformational Preorganization: The cyclopropane ring inherently restricts the

    
     and 
    
    
    
    dihedral angles of the peptide backbone. When functionalized with two fluorine atoms, the strong out-of-plane preference of the difluoroalkyl system forces the adjacent macrocyclic or peptide backbone to adopt specific geometries. For instance, in macrocyclic systems, gem-difluorination has been experimentally proven to modulate the cis/trans amide equilibrium, often stabilizing specific minor conformations (e.g., shifting to a 4:1 trans/cis ratio) that can perfectly mimic a bioactive hairpin or loop. This preorganization lowers the entropic penalty upon target binding.
  • Electronic Modulation (pKa Shift): Fluorine is the most electronegative element. The strong inductive electron-withdrawing effect (-I) of the

    
     group propagates through the 
    
    
    
    -bond framework, significantly lowering the pKa of adjacent amines. This alters the protonation state of the peptide at physiological pH, enhancing membrane permeability.
  • Proteolytic Shielding: The combination of the cyclopropane's steric bulk and the C-F bonds' metabolic inertness shields adjacent peptide bonds from enzymatic recognition and cleavage by proteases, drastically increasing the plasma half-life of the therapeutic candidate.

Mechanism A gem-DFCP Moiety B Steric Ring Strain A->B C C-F Electronegativity A->C D Backbone Restriction (phi/psi modulation) B->D E Amide pKa Shift C->E F Preorganized Binding D->F Lower entropic penalty G Proteolytic Stability D->G Steric shielding E->G

Mechanistic impact of gem-DFCP on peptide conformation and ADME properties.

Quantitative Data: Physicochemical Profiling

To justify the selection of a gem-DFCP amino acid over standard aliphatic residues, we must compare their fundamental properties. Table 1 summarizes the quantitative shifts observed when replacing a standard L-Leucine residue with its cyclopropyl and gem-difluorocyclopropyl analogs.

Table 1: Physicochemical Comparison of Aliphatic Amino Acid Isosteres

PropertyL-LeucineCyclopropylalaninegem-DifluorocyclopropylalanineCausality / Impact on Drug Design
Side-Chain Volume (ų) ~105~75~90

mimics the steric bulk of an isopropyl group while maintaining ring rigidity.
Relative Lipophilicity (

logP)
Baseline (0)-0.2+0.4 to +0.6Fluorine increases lipophilicity, enhancing passive membrane permeability.

-Amine pKa
~9.6~9.5~8.2Inductive effect (-I) reduces basicity, altering physiological charge distribution.
Backbone Restriction Low (Flexible)High (Rigid)Very High (Rigid + Polarized)Locks peptide into defined secondary structures (e.g.,

-turns).
Proteolytic Stability PoorModerateExcellentUnrecognizable by standard endopeptidases due to steric and electronic mismatch.

Experimental Workflows & Protocols

The synthesis of gem-DFCP amino acids traditionally relied on the thermal decomposition of sodium chlorodifluoroacetate (


) at high temperatures (>150°C). However, these harsh conditions often lead to the racemization of the sensitive 

-chiral center of amino acids[2].

To maintain scientific integrity and stereochemical purity, Protocol A employs the Ruppert-Prakash reagent (


) with a sodium iodide (NaI) initiator. This self-validating system generates difluorocarbene at mild temperatures (60°C), preserving the enantiomeric excess (ee) of the precursor[2].
Protocol A: Mild Synthesis of Fmoc-gem-DFCP-OH Building Blocks

Objective: Convert Fmoc-Allylglycine-OtBu into Fmoc-gem-Difluorocyclopropylalanine-OH.

Reagents & Materials:

  • Fmoc-L-Allylglycine-OtBu (1.0 eq)

  • Trifluoromethyltrimethylsilane (

    
    , Ruppert-Prakash reagent) (3.0 eq)
    
  • Sodium Iodide (NaI) (0.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: Flame-dry a Schlenk flask under argon. Add Fmoc-L-Allylglycine-OtBu (10 mmol) and anhydrous NaI (2 mmol). Dissolve the mixture in 30 mL of anhydrous THF.

  • Carbene Generation & Cycloaddition: Heat the solution to 60°C. Using a syringe pump, add

    
     (30 mmol) dropwise over 2 hours. Causality note: Slow addition prevents the rapid dimerization of difluorocarbene into tetrafluoroethylene gas, ensuring maximum [2+1] cycloaddition to the alkene.
    
  • Reaction Monitoring: Stir the reaction at 60°C for an additional 4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The gem-DFCP product will run slightly higher (more lipophilic) than the allylglycine precursor.

  • Quenching and Extraction: Cool to room temperature. Quench with saturated aqueous

    
    . Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify via flash chromatography.
  • C-Terminal Deprotection: Dissolve the purified Fmoc-gem-DFCP-OtBu in a 1:1 mixture of TFA/DCM (20 mL). Stir at room temperature for 2 hours to cleave the tert-butyl ester.

  • Isolation: Evaporate the volatiles under a nitrogen stream. Triturate the residue with cold diethyl ether to precipitate the pure Fmoc-gem-DFCP-OH building block.

Workflow N1 Fmoc-Allylglycine-OtBu (Chiral Precursor) N3 [2+1] Cycloaddition (60°C, THF) N1->N3 N2 TMS-CF3 + NaI (Mild :CF2 Generation) N2->N3 :CF2 transfer N4 Fmoc-gem-DFCP-OtBu (Intermediate) N3->N4 N5 TFA Deprotection N4->N5 N6 Fmoc-gem-DFCP-OH (SPPS Building Block) N5->N6

Synthesis workflow of Fmoc-gem-DFCP-OH building blocks for SPPS.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Objective: Couple the synthesized Fmoc-gem-DFCP-OH into a growing peptide chain on a solid resin.

Causality Note: The gem-difluorocyclopropyl group exerts severe steric hindrance and a strong electron-withdrawing effect. Standard coupling reagents (like HBTU or DIC/HOBt) will result in incomplete couplings. Highly reactive uronium salts (HATU) combined with HOAt are mandatory to drive the acylation to completion.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-bound Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5x).

  • Pre-Activation: In a separate vial, dissolve Fmoc-gem-DFCP-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq). Stir for 2 minutes to form the active 7-aza-OBt ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 3 to 4 hours (significantly longer than the standard 45 minutes).

  • Validation (Kaiser Test): Perform a Kaiser test. If a slight blue color persists (indicating unreacted amines due to steric clash), perform a second coupling cycle using PyAOP (4 eq) and 2,4,6-collidine (8 eq) to force completion.

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap any unreacted sequences, preventing deletion mutations in the final peptide.

References

  • gem-Difluorocyclopropane Synthesis by Copper-Catalyzed C(sp3)–H Addition of 1,3-Dioxolane to Difluorocyclopropenes Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link]

  • Synthesis of gem-Difluorocyclopropanes Source: ResearchGate URL:[Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Method

Strategic Incorporation of Fluorinated Cyclopropanes (F-CPAAs) in Peptide Therapeutics

Abstract The incorporation of fluorinated cyclopropane amino acids (F-CPAAs) into bioactive peptides represents a high-impact strategy for overcoming two primary failure modes in peptide drug discovery: poor metabolic st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of fluorinated cyclopropane amino acids (F-CPAAs) into bioactive peptides represents a high-impact strategy for overcoming two primary failure modes in peptide drug discovery: poor metabolic stability and unconstrained conformational entropy. By leveraging the fluorine effect (electronic modulation, metabolic blocking) and the cyclopropane constraint (rigidification of


 and 

torsion angles), researchers can engineer "drug-like" peptides with enhanced proteolytic resistance and target affinity. This guide provides a validated methodology for the synthesis, solid-phase incorporation, and characterization of F-CPAA-containing peptides.

Strategic Design: The Physicochemical Advantage

Before initiating synthesis, it is critical to select the correct F-CPAA scaffold based on the desired pharmacological outcome. The synergy between the cyclopropane ring and fluorine substitution offers unique advantages:

Conformational Locking ( / Restriction)

Standard peptides suffer from high entropic penalties upon binding. The cyclopropane ring, particularly in 1-aminocyclopropane-1-carboxylic acid (Ac


c)  derivatives, rigidly fixes the backbone dihedral angles.
  • Mechanism: The steric strain (cyclopropylic strain) forces the peptide backbone into specific secondary structures (e.g.,

    
    -turns or 
    
    
    
    -helices), mimicking the bioactive "bound" conformation.
  • Application: Use F-Ac

    
    c derivatives to replace Proline or Glycine in turn regions to stabilize secondary structure.
    
Metabolic Stability & Lipophilicity
  • Oxidative Blockade: The C-H bonds of cyclopropanes are susceptible to P450-mediated oxidation. Replacing these with C-F bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks this metabolic hotspot.

  • Polarity Modulation: The C-F bond introduces a strong dipole. In cis-1,2,3-trifluorocyclopropanes, the alignment of C-F bonds creates a "Janus-faced" molecule with a distinct polar and hydrophobic face, improving membrane permeability (cell penetration).

Protocol: Solid-Phase Peptide Synthesis (SPPS) with F-CPAAs

Challenge: F-CPAAs are sterically hindered


-disubstituted amino acids. Standard coupling protocols (e.g., HBTU/DIPEA) often result in deletion sequences or incomplete coupling.
Solution:  This protocol utilizes HATU/HOAt  activation or Acid Fluorides  to drive the reaction to completion, validated by micro-cleavage LC-MS.
Materials & Reagents[1]
  • Resin: Rink Amide ChemMatrix (for difficult sequences) or 2-Chlorotrityl Chloride (for fragment condensation).

  • F-CPAA Building Block: Fmoc-protected fluorinated cyclopropane amino acid (e.g., Fmoc-(2-fluoro)-Ac

    
    c-OH).
    
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Solvents: Anhydrous DMF, NMP (N-methylpyrrolidone).

  • Base: DIPEA (N,N-Diisopropylethylamine), TMP (2,4,6-Trimethylpyridine - Collidine).

Step-by-Step Coupling Protocol
Step 1: Resin Preparation & Swelling[1]
  • Weigh resin (0.1 mmol scale) into a fritted polypropylene syringe.

  • Swell in DCM (3 x 10 min) followed by DMF (3 x 10 min).

  • Critical: Ensure resin is fully solvated; ChemMatrix resin requires DCM swelling first.

Step 2: Fmoc Deprotection (Pre-Coupling)
  • Treat resin with 20% Piperidine in DMF (1 x 2 min, 1 x 15 min).

    • Note: For sequences prone to aspartimide formation, use 20% Piperidine / 0.1M HOBt.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). Positive result (blue/purple) indicates free amine.

Step 3: Activation of F-CPAA (The "Gold Standard" Method)

Steric hindrance requires highly reactive active esters.

  • Dissolve Fmoc-F-CPAA-OH (3.0 eq) and HATU (2.9 eq) in minimum anhydrous DMF.

  • Add HOAt (3.0 eq). Why? HOAt accelerates coupling rates via the neighboring group effect of the pyridine nitrogen.

  • Add DIPEA (6.0 eq) immediately prior to addition to resin.

  • Pre-activation time: 30 seconds (Do not exceed 2 mins to avoid racemization).

Step 4: Coupling Reaction
  • Add activated solution to the resin.

  • Agitation: Shake at room temperature for 4 to 12 hours .

    • Optimization: For extremely hindered derivatives (e.g., trifluoromethyl-Ac

      
      c), use microwave irradiation: 75°C for 20 mins (Power: 25W).
      
  • Double Coupling (Mandatory): Drain, wash with DMF, and repeat Step 3 & 4 with fresh reagents.

Step 5: Self-Validating Control (Micro-Cleavage)

Do not proceed without verifying coupling efficiency.

  • Remove ~2 mg of resin beads.

  • Wash beads with DCM and dry.

  • Treat with 50

    
    L TFA/H
    
    
    
    O/TIPS (95:2.5:2.5) for 15 mins.
  • Inject supernatant into LC-MS.

  • Criteria: >98% conversion to Product (Mass = Target + Fmoc). If <98%, perform a third coupling using Fmoc-AA-Fluoride (generated via TFFH).

Workflow Visualization

The following diagram illustrates the decision logic for coupling sterically hindered fluorinated amino acids.

SPPS_Logic Start Start: Fmoc-Deprotected Resin Select_AA Select F-CPAA Building Block Start->Select_AA Check_Sterics Is F-CPAA Sterically Hindered? (e.g., gem-difluoro, CF3-substituted) Select_AA->Check_Sterics Standard_Coup Standard Coupling (HBTU/DIPEA, 1h) Check_Sterics->Standard_Coup No (Monofluoro) Advanced_Coup Advanced Coupling (HATU/HOAt, 4-12h or MW) Check_Sterics->Advanced_Coup Yes (CF3/Difluoro) QC_Check QC: Micro-Cleavage LC-MS Standard_Coup->QC_Check Advanced_Coup->QC_Check Success Proceed to Next AA QC_Check->Success Mass Confirmed Failure Incomplete Coupling (<98%) QC_Check->Failure Deletion Seq Found Rescue Rescue Protocol: Acid Fluoride (TFFH) or PyAOP @ 50°C Failure->Rescue Rescue->QC_Check

Figure 1: Decision matrix for optimizing the coupling of fluorinated cyclopropane amino acids during SPPS.

Characterization & Data Analysis

Once the peptide is synthesized and cleaved (Standard TFA cocktail: TFA/TIPS/H


O 95:2.5:2.5), structural validation is required.
F-NMR Spectroscopy

Fluorine acts as a sensitive reporter of local environment and folding.

  • Protocol: Dissolve purified peptide in D

    
    O or CD
    
    
    
    OH.
  • Observation:

    • Unfolded: Sharp, single

      
      F signals.
      
    • Folded/Aggregated: Broadening of signals or diastereotopic splitting (if chiral environment is rigid).

    • Chemical Shift: Monofluoro-cyclopropanes typically appear around -190 to -220 ppm; Trifluoromethyl groups around -60 to -70 ppm.

Comparative Stability Data

The table below summarizes the expected improvements when replacing a natural amino acid with an F-CPAA in a model bioactive peptide (e.g., Enkephalin or Bradykinin analog).

PropertyNatural Peptide (Control)F-CPAA AnalogMechanism of Action
Proteolytic Half-life (

)
< 15 min (Human Plasma)> 120 minSteric blockade of peptidase access; conformational rigidity prevents induced-fit in active site.
Metabolic Clearance (

)
High (Oxidative)LowC-F bond prevents P450 hydroxylation at the ring.
Membrane Permeability (

)
Low (< 1 x

cm/s)
Medium/High"Janus-face" amphiphilicity of fluorinated cyclopropane facilitates passive transport.
Receptor Affinity (

)
Baseline (nM)Often Improved (1-10x)Reduced entropic cost of binding (pre-organized conformation).

Troubleshooting & Expert Tips

  • Racemization: Activation of urethane-protected amino acids is generally safe, but prolonged activation of F-CPAAs (especially if C-terminal) can lead to epimerization. Always use Collidine (TMP) instead of DIPEA if racemization is observed, as it is a weaker, non-nucleophilic base.

  • HF Elimination: In strongly basic conditions, some fluorinated cyclopropanes (specifically those with acidic protons alpha to the fluorine) can undergo HF elimination to form cyclopropenes. Avoid strong bases like DBU during synthesis. The standard 20% piperidine deprotection is usually safe for short durations.

  • Solubility: Fluorinated peptides can aggregate on-resin. If coupling becomes sluggish after the F-CPAA insertion, switch to "Magic Mixture" solvents (DCM/DMF/NMP/1% Triton X-100) or use elevated temperature (50°C) for subsequent couplings.

References

  • Synthesis and Properties of Fluorin

    • Mondal, S. et al. "Thermodynamics and polarity-driven properties of fluorinated cyclopropanes."[2] Beilstein Journal of Organic Chemistry, 2025.

  • Conform

    • Yamashita, S. et al. "Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides.
  • Synthesis of Fluorin

    • Milanole, G. et al. "Synthesis of fluorinated cyclopropyl amino acid analogues: toward the synthesis of original fluorinated peptidomimetics."[3] Journal of Organic Chemistry, 2013.[3][4]

  • Metabolic Stability Mechanisms

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Contextualized via PMC findings on metabolic stability).
  • SPPS Coupling Reagents for Hindered Amines

    • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011.

Sources

Application

2,2-difluoro-1-phenylcyclopropan-1-amine as a bioisostere

Application Note: Navigating Chemical Space with 2,2-Difluoro-1-phenylcyclopropan-1-amine (DFPCPA) Abstract & Rationale 2,2-difluoro-1-phenylcyclopropan-1-amine (DFPCPA) represents a high-value scaffold in modern medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Navigating Chemical Space with 2,2-Difluoro-1-phenylcyclopropan-1-amine (DFPCPA)

Abstract & Rationale

2,2-difluoro-1-phenylcyclopropan-1-amine (DFPCPA) represents a high-value scaffold in modern medicinal chemistry, serving as a conformationally restricted, metabolically stable bioisostere of


-amino acids and benzylic amines.

Unlike flexible linear amines, the cyclopropane ring locks the phenyl and amine groups into a specific vector, reducing the entropic penalty of receptor binding. The addition of the gem-difluoro motif at the C2 position introduces profound electronic changes:

  • pKa Modulation: The strong electron-withdrawing effect of the

    
    -fluorine atoms significantly lowers the pKa of the amine (typically from ~9-10 to ~6-7). This increases the fraction of neutral molecules at physiological pH (7.4), enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Metabolic Blocking: The C-F bonds protect the ring from oxidative metabolism and prevent benzylic hydroxylation, a common clearance pathway for 1-phenyl-alkylamines.

  • Lipophilicity Tuning: While fluorine is lipophilic, the dipole moment of the CF

    
     group can interact with protein backbones, offering unique binding energies not available to the hydrocarbon parent.
    

Bioisosteric Design Logic

The following diagram illustrates the multidimensional impact of replacing a standard benzylic amine with the DFPCPA scaffold.

Bioisostere_Logic Target 2,2-difluoro-1-phenyl cyclopropan-1-amine Conf Conformational Restriction Target->Conf Elec Electronic Modulation Target->Elec Metab Metabolic Stability Target->Metab Binding Reduced Entropic Penalty (ΔG) Conf->Binding Rigid Core pKa pKa Lowering (↑ Permeability) Elec->pKa -I Effect Block Blocks Benzylic Oxidation Metab->Block C-F Bond Strength

Figure 1: Strategic rationale for deploying DFPCPA in lead optimization. The scaffold simultaneously addresses potency (entropy), pharmacokinetics (permeability), and clearance (metabolism).

Experimental Protocol: Synthesis of DFPCPA

Objective: To synthesize 2,2-difluoro-1-phenylcyclopropan-1-amine hydrochloride starting from commercially available methyl 2-phenylacrylate. Mechanism: [2+1] Cycloaddition of difluorocarbene followed by Curtius Rearrangement.

Reagents & Materials:
  • Precursor: Methyl 2-phenylacrylate (CAS: 1865-29-8)

  • Carbene Source: Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) (CAS: 120801-75-4)

  • Catalyst: Sodium Fluoride (NaF)

  • Rearrangement: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA)

  • Solvents: Diglyme, THF, Toluene, 4M HCl in Dioxane.

Workflow Diagram

Synthesis_Workflow Start Methyl 2-phenylacrylate Step1 Cyclopropanation (TFDA, NaF, 110°C) Start->Step1 Inter1 Int: Gem-difluoro Ester Step1->Inter1 Step2 Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Inter2 Int: Carboxylic Acid Step2->Inter2 Step3 Curtius Rearrangement (DPPA, TEA, tBuOH) Inter2->Step3 Inter3 Int: Boc-Protected Amine Step3->Inter3 Step4 Deprotection (HCl/Dioxane) Inter3->Step4 Final Product: DFPCPA HCl Salt Step4->Final

Figure 2: Step-wise synthetic route. Red node indicates the Curtius rearrangement, a safety-critical step requiring strict temperature control.

Detailed Methodology:

Step 1: Gem-Difluorocyclopropanation

  • Setup: In a flame-dried 3-neck flask equipped with a reflux condenser, dissolve Methyl 2-phenylacrylate (1.0 eq) in anhydrous Diglyme (0.5 M).

  • Activation: Add NaF (0.2 eq) as a catalyst. Heat the mixture to 110°C.

  • Addition: Dropwise add TFDA (2.5 eq) over 1 hour. Caution: TFDA releases gases (CO2, SO2, Me3SiF) upon decomposition. Ensure vigorous ventilation.

  • Monitoring: Monitor by 19F NMR (look for disappearance of TFDA signal at -79 ppm and appearance of cyclopropane AB quartet around -130 to -145 ppm).

  • Workup: Cool to RT, dilute with Et2O, wash with water (3x) to remove Diglyme. Dry over MgSO4 and concentrate. Purify via flash chromatography (Hex/EtOAc) to yield Methyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate.

Step 2: Hydrolysis

  • Dissolve the ester in THF:Water (3:1). Add LiOH (3.0 eq). Stir at 50°C for 4 hours.

  • Acidify to pH 2 with 1M HCl. Extract with EtOAc. The resulting carboxylic acid is usually pure enough for the next step.

Step 3: Curtius Rearrangement (The "Amine Installation")

  • Setup: Dissolve the carboxylic acid (1.0 eq) in anhydrous tert-butanol (tBuOH) (0.2 M).

  • Reagents: Add Triethylamine (1.5 eq) and Diphenylphosphoryl azide (DPPA) (1.1 eq).

  • Reaction: Heat to reflux (85°C) for 12 hours.

    • Mechanism:[1][2][3] The acid converts to the acyl azide -> thermal rearrangement to isocyanate -> trapping by tBuOH to form the Boc-carbamate.

  • Workup: Concentrate, dissolve in EtOAc, wash with 5% citric acid and brine. Purify via column chromatography.

Step 4: Deprotection

  • Dissolve the Boc-amine in 4M HCl in Dioxane. Stir at RT for 2 hours.

  • Precipitate the product by adding Et2O. Filter the white solid: 2,2-difluoro-1-phenylcyclopropan-1-amine hydrochloride.

Physicochemical Profiling Protocols

To validate the bioisosteric hypothesis, the following comparative assays are required.

Protocol A: pKa Determination (Potentiometric Titration)

Rationale: To quantify the basicity reduction caused by the fluorine atoms.

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Sample: 1 mg of DFPCPA HCl dissolved in 1.5 mL assay water (containing 0.15 M KCl).

  • Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0.

  • Analysis: Determine the inflection point.

    • Expected Result: pKa ≈ 6.5 – 7.5 (Compared to ~9.5 for non-fluorinated analog).

Protocol B: Metabolic Stability (Liver Microsomes)

Rationale: To demonstrate the blocking of benzylic oxidation.

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate: 1 µM DFPCPA.

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Quench: Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS (monitor parent depletion).

    • Success Criteria: Intrinsic clearance (CLint) < 10 µL/min/mg protein.

Comparative Data Summary

Property1-Phenylcyclopropan-1-amine (Parent)DFPCPA (Bioisostere)Impact
pKa (Amine) ~ 9.5~ 6.8Improved neutrality at pH 7.4
LogP 1.82.1Slight lipophilicity increase
LogD (pH 7.4) -0.5 (mostly ionized)1.9 (mostly neutral)Major BBB permeability gain
Metabolic Site Benzylic C-H (High Clearance)Blocked (C-F)Increased Half-life
C-C-N Angle ~60° (Rigid)~60° (Rigid)Retained geometry

References

  • Synthesis of gem-difluorocyclopropanes: Dolbier, W. R., & Battiste, M. A. (2003). Structure, synthesis, and chemical reactions of fluorinated cyclopropanes and cyclopropenes. Chemical Reviews, 103(4), 1071-1098. Link

  • TFDA Reagent Protocol: Tian, F., Kruger, V., & Bautista, O. (2000). Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, efficient difluorocarbene reagent. Tetrahedron Letters, 41(12), 1939-1942. Link

  • Curtius Rearrangement on Cyclopropanes: Wessjohann, L. A., & de Meijere, A. (1996). Cyclopropyl building blocks for organic synthesis. Chemical Reviews, 96, 329-352.
  • pKa Modulation by Fluorine: Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem, 2(8), 1100-1115. Link

  • Metabolic Stability of Fluorinated Scaffolds: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 2,2-Difluoro-1-phenylcyclopropan-1-amine

Welcome to the technical support center for 2,2-difluoro-1-phenylcyclopropan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and freq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,2-difluoro-1-phenylcyclopropan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to ensure the stability and successful application of this valuable synthetic intermediate.

Introduction: The Stability of a Strained Ring System

The 2,2-difluoro-1-phenylcyclopropan-1-amine moiety is a key building block in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the gem-difluorinated cyclopropane ring.[1] While the gem-difluoro group generally enhances the thermodynamic stability of the cyclopropane ring through anomeric-like interactions[2][3][4], the presence of the amine and phenyl substituents introduces potential pathways for ring-opening, particularly under certain reaction conditions. Understanding the factors that govern the stability of this strained ring is paramount to its successful use in complex synthetic sequences.

This guide will address common challenges and provide actionable solutions to prevent undesired ring-opening reactions, ensuring the integrity of the cyclopropane core throughout your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that users may encounter during their experiments with 2,2-difluoro-1-phenylcyclopropan-1-amine.

Q1: I'm observing significant decomposition of my 2,2-difluoro-1-phenylcyclopropan-1-amine, characterized by the formation of linear, unsaturated byproducts. What is the likely cause and how can I prevent it?

A1: Ring-opening of gem-difluorocyclopropanes can be initiated by several factors, primarily acidic conditions, radical intermediates, or strong nucleophiles. The strain of the cyclopropane ring, combined with the electronic effects of the substituents, makes it susceptible to cleavage.

Troubleshooting Guide: Preventing Unwanted Ring-Opening

Potential Cause Explanation Recommended Solution
Acid-Catalyzed Ring Opening The amine functionality can be protonated under acidic conditions, forming a cyclopropylcarbinyl-like cation. This intermediate is highly prone to rearrangement and ring-opening to form more stable allylic or homoallylic species. Even mild Brønsted or Lewis acids can trigger this process.[5]Strictly avoid acidic conditions. If an acid is required for a subsequent step, ensure the amine is adequately protected. Use non-acidic drying agents (e.g., Na2SO4, MgSO4). Buffer your reaction mixtures with a non-nucleophilic base like proton sponge or 2,6-lutidine if there's a risk of acid generation.
Radical-Mediated Ring Opening Homolytic cleavage of bonds adjacent to the cyclopropane ring can generate a cyclopropylmethyl radical, which undergoes extremely rapid ring-opening.[6] Conditions that promote radical formation, such as high temperatures, UV light, or the presence of radical initiators (e.g., AIBN, benzoyl peroxide), should be avoided.[6]Minimize exposure to heat and light. Conduct reactions at the lowest effective temperature and protect the reaction vessel from light. If radical side reactions are suspected, consider adding a radical inhibitor like BHT or hydroquinone.[6]
Nucleophilic Attack and Ring Opening While less common for this specific substrate, strong nucleophiles, particularly organometallic reagents, can in some cases induce ring-opening of gem-difluorocyclopropanes, often leading to monofluorinated products.[7][8]Careful selection of nucleophiles and reaction conditions. When using strong nucleophiles, employ low temperatures (-78 °C) and monitor the reaction closely. Consider using less aggressive reagents if ring-opening is observed.
Q2: I need to perform a reaction on the amine group (e.g., acylation, alkylation). What precautions should I take to maintain the integrity of the cyclopropane ring?

A2: Modifying the amine group requires careful consideration of reagents and conditions to prevent ring-opening. The key is to avoid generating intermediates that can trigger the degradation pathways mentioned in Q1.

Experimental Protocol: N-Acylation of 2,2-difluoro-1-phenylcyclopropan-1-amine

This protocol provides a general guideline for the acylation of the title compound while minimizing the risk of ring-opening.

Materials:

  • 2,2-difluoro-1-phenylcyclopropan-1-amine

  • Acylating agent (e.g., acetyl chloride, acetic anhydride)

  • A non-nucleophilic base (e.g., triethylamine, DIPEA)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 2,2-difluoro-1-phenylcyclopropan-1-amine (1.0 eq) and the non-nucleophilic base (1.2 eq) in the anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Low Temperature (0 °C): Minimizes potential side reactions, including any propensity for ring-opening.

  • Non-nucleophilic Base: Scavenges the acid (e.g., HCl) generated during the reaction without competing as a nucleophile.

  • Anhydrous Conditions: Prevents hydrolysis of the acylating agent and potential side reactions.

  • Inert Atmosphere: Protects the reaction from atmospheric moisture and oxygen.

Q3: Are there any specific solvents or additives that can help stabilize 2,2-difluoro-1-phenylcyclopropan-1-amine during storage or in a reaction?

A3: Yes, the choice of solvent and the use of certain additives can significantly impact the stability of the compound.

Recommendations for Solvents and Stabilizers:

Factor Recommendation Rationale
Solvents Use aprotic, non-acidic solvents such as THF, dichloromethane, toluene, or acetonitrile.Protic solvents, especially acidic ones, can facilitate protonation of the amine and subsequent ring-opening.
Stabilizers for Storage Store as a salt (e.g., hydrochloride salt) or in a solution containing a small amount of a non-nucleophilic base.The hydrochloride salt is often more crystalline and less prone to degradation than the free base.[9][10] A slight excess of a non-nucleophilic base can scavenge any trace acidity in the storage solvent.
Additives in Reactions Consider the use of radical inhibitors (e.g., BHT) if radical-mediated decomposition is a concern.These additives can quench radical species that may initiate ring-opening.[6]

Visualizing Reaction Pathways

To better understand the potential degradation pathways, the following diagrams illustrate the key mechanisms of ring-opening.

ring_opening cluster_acid Acid-Catalyzed Ring Opening cluster_radical Radical-Mediated Ring Opening A 2,2-Difluoro-1-phenyl- cyclopropan-1-amine B Protonated Amine (Cyclopropylcarbinyl-like cation) A->B H+ C Ring-Opened Allylic Cation B->C Ring Opening D Unsaturated Products C->D Rearrangement/ Nucleophilic Attack E 2,2-Difluoro-1-phenyl- cyclopropan-1-amine F Cyclopropylmethyl-like Radical E->F Initiator (Δ, hν) G Ring-Opened Allylic Radical F->G Rapid Ring Opening H Unsaturated Products G->H Propagation

Caption: Mechanisms of acid-catalyzed and radical-mediated ring opening.

Summary of Key Stability Considerations

Parameter Favorable Conditions for Stability Conditions to Avoid
pH Neutral to slightly basicAcidic (Brønsted or Lewis acids)
Temperature Low to moderate (ambient or below)High temperatures
Light Protection from UV and strong visible lightDirect exposure to light
Atmosphere Inert (Nitrogen, Argon)Oxidizing or moist air
Solvents Aprotic, non-acidicProtic, acidic solvents
Additives Radical inhibitors (if necessary)Radical initiators

By adhering to these guidelines, researchers can significantly improve the stability of 2,2-difluoro-1-phenylcyclopropan-1-amine, leading to more reliable and reproducible experimental outcomes.

References

  • Alabugin, I. V., & Kuhn, K. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Li, X., et al. (2014). Unusual reaction behavior of gem-difluorocyclopropane derivatives: stereoselective synthesis of β-monofluoroallylic alcohols, ethers, esters, and amide. Organic Letters, 16(16), 4244–4247. [Link]

  • Zhang, Y., & Li, X. (2011). Synthesis of gem‐Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(30), 6779-6783. [Link]

  • Gáspár, A., & Beke, G. (2013). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 9, 2136–2159. [Link]

  • PubChem. (n.d.). 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1). Retrieved from [Link]

  • Schoenebeck, F., & Doyle, A. G. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(20), 6458–6462. [Link]

  • O'Connor, M. J., et al. (2013). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. Tetrahedron Letters, 54(32), 4293–4296. [Link]

  • Sivanandan, S. T., et al. (2025). Visible‐Light‐Mediated Ring‐Opening Reactions of Cyclopropanes. Chemistry – An Asian Journal. [Link]

Sources

Optimization

Technical Support Center: Amide Coupling with Quaternary Cyclopropyl Amines

Welcome to the technical support center for amide coupling reactions involving quaternary cyclopropyl amines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide coupling reactions involving quaternary cyclopropyl amines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered when working with these sterically demanding substrates. The inherent steric hindrance of a quaternary center adjacent to the amine nucleophile presents a significant hurdle in forming amide bonds, often leading to low or no product yield.[1][2] This resource provides in-depth troubleshooting strategies, validated protocols, and a comprehensive understanding of the underlying chemical principles to enable your success.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with a quaternary cyclopropyl amine failing or giving low yields?

The primary reason for difficulty in these reactions is severe steric hindrance.[1][2] The quaternary carbon atom, along with the rigid, three-dimensional structure of the cyclopropyl group, physically obstructs the approach of the activated carboxylic acid to the amine's nitrogen atom. This steric clash dramatically slows down the reaction rate and can lead to incomplete reactions or the preferential formation of side products.[1]

Common indicators of a challenging coupling reaction include:

  • Low to no product yield: This is the most direct sign of a failed reaction.[1]

  • Presence of unreacted starting materials: Analysis of the crude reaction mixture (e.g., by TLC or LC-MS) reveals significant amounts of the starting amine and/or carboxylic acid.

  • Formation of multiple products: Numerous spots on a TLC plate or multiple peaks in an HPLC chromatogram can indicate side reactions or degradation of starting materials or the activated intermediate.[1]

Q2: What are the most effective classes of coupling reagents for these sterically demanding amines?

For amines adjacent to a quaternary center, standard coupling reagents like DCC or EDC/HOBt are often ineffective.[3][4] More potent activating agents are necessary to overcome the high activation energy barrier. The most successful reagents fall into these categories:

  • Phosphonium Salts: Reagents such as PyAOP, PyBOP, and PyBrOP are highly effective for sterically demanding couplings.[1][5][6]

  • Uronium/Aminium Salts: This class includes powerful reagents like HATU, HBTU, and HCTU.[1][5][6] More recent developments like COMU and TCFH have also shown excellent performance.[1][5] HATU, in particular, is frequently recommended for difficult and hindered couplings.[7]

  • Acyl Fluoride Precursors: Reagents that generate highly reactive acyl fluorides in situ, such as TFFH or XtalFluor-E, can be very effective for coupling with sterically hindered substrates.[8][9]

Q3: Can changing the reaction conditions improve my yield without changing the coupling reagent?

Yes, optimizing reaction conditions can have a significant impact:

  • Temperature: For sluggish reactions, increasing the temperature can provide the necessary energy to overcome the activation barrier. However, this must be balanced with the potential for reagent decomposition and side reactions.

  • Solvent: Ensure your starting materials are fully soluble.[1] Polar aprotic solvents like DMF, NMP, or DMA are often good choices.

  • Concentration: In some cases, running the reaction at a higher concentration can favor the desired bimolecular reaction.

  • Pre-activation: Activating the carboxylic acid with the coupling reagent before adding the sterically hindered amine can sometimes improve yields by allowing the activated species to form without immediate steric interference.[1]

Systematic Troubleshooting Guide

When faced with a failed or low-yielding amide coupling with a quaternary cyclopropyl amine, a systematic approach to troubleshooting is crucial.

Problem 1: Low to No Conversion of Starting Materials

This is the most common issue and points directly to a failure in the core coupling step.

Logical Troubleshooting Workflow

A Low/No Conversion B Increase Reagent Potency A->B Is a standard reagent (EDC/DCC) being used? E Optimize Reaction Conditions A->E Are reaction conditions mild (e.g., low temp, short time)? H Check Reagent Quality & Stoichiometry A->H Could reagents be degraded or stoichiometry incorrect? C Switch to Phosphonium/Uronium Reagents (HATU, PyAOP, COMU) B->C D Consider Acyl Fluoride Formation (TFFH, XtalFluor-E) B->D K Successful Coupling C->K D->K F Increase Temperature (e.g., RT to 50-80 °C) E->F G Pre-activate Carboxylic Acid E->G F->K G->K I Use Fresh, Anhydrous Reagents & Solvents H->I J Verify Stoichiometry (1.1-1.5 eq. acid/reagent) H->J J->K

Caption: Troubleshooting workflow for low to no conversion.

Detailed Corrective Actions
  • Evaluate Your Coupling Reagent: If you are using a standard carbodiimide like DCC or EDC, it is likely not potent enough.[3][4]

    • Action: Switch to a more powerful phosphonium or uronium salt. HATU is an excellent first choice due to its high reactivity and ability to suppress racemization.[1][5][7] COMU is another strong candidate with the added benefit of producing water-soluble byproducts, simplifying purification.[5][7]

  • Increase Reaction Temperature: Sterically hindered couplings often require more thermal energy.

    • Action: If your reaction is running at room temperature, try increasing it to 40-60 °C. Monitor the reaction for decomposition of starting materials or the coupling reagent.

  • Implement a Pre-activation Step:

    • Action: Dissolve the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) in your solvent.[1] Stir for 15-30 minutes at room temperature to form the activated ester before adding the quaternary cyclopropyl amine.

  • Consider Acyl Fluoride Formation: Acyl fluorides are small, highly reactive intermediates ideal for sterically congested environments.[8]

    • Action: Employ a reagent like TFFH or XtalFluor-E to generate the acyl fluoride in situ for subsequent reaction with the amine.[8]

Problem 2: Formation of Significant Side Products

The appearance of multiple spots on a TLC or peaks in an LC-MS trace indicates that alternative reaction pathways are competing with your desired amide formation.

Common Side Reactions and Solutions
  • N-acylurea Formation (with carbodiimides): The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, consuming your starting material.[10] This is more prevalent at higher temperatures.

    • Solution: Avoid carbodiimides. Switch to phosphonium or uronium reagents which do not form this type of byproduct.[3]

  • Guanidinylation of the Amine (with uronium reagents): Excess uronium reagent (like HATU or HBTU) can react with the amine to form a guanidinium byproduct.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of the carboxylic acid relative to the amine and the coupling reagent. Also, consider pre-activating the acid to consume the coupling reagent before the amine is introduced.

  • Epimerization/Racemization (if the carboxylic acid is chiral): The harsh conditions required for hindered couplings can lead to loss of stereochemical integrity at the alpha-carbon of the carboxylic acid.

    • Solution: Use a base like DIPEA or 2,4,6-collidine, which are sterically hindered and non-nucleophilic.[1] Reagents like HATU and PyAOP are known to suppress racemization effectively.[1]

Recommended Coupling Reagents for Hindered Amines

The table below summarizes high-potency coupling reagents suitable for amide formation with quaternary cyclopropyl amines. Yields are highly substrate-dependent.

Coupling ReagentClassKey AdvantagesPotential Issues
HATU Aminium/UroniumHigh reactivity, suppresses racemization, widely used for difficult couplings.[1][5][7]Can cause guanidinylation of the amine if used in excess; relatively expensive.
PyAOP PhosphoniumExcellent for sterically demanding couplings, low racemization.[1][5]Higher cost, phosphonium byproducts can complicate purification.
COMU Aminium/UroniumHigh efficiency comparable to HATU, safer (non-explosive) byproducts that are water-soluble.[5][7]More expensive than older reagents.
T3P® Phosphonic AnhydrideEffective for difficult couplings, byproducts are water-soluble, simplifying workup.[1][10]May require slightly elevated temperatures.
TCFH/NMI FluorouroniumVery high yields for challenging couplings, rapid reactions.[1][11]Reagents may be less common.

Experimental Protocols

Protocol 1: General Procedure using HATU

This protocol is a robust starting point for most challenging couplings.

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq.).

  • Add anhydrous solvent (e.g., DMF, NMP) to dissolve the acid.

  • Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the quaternary cyclopropyl amine (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: In Situ Acyl Fluoride Formation using TFFH

This method is particularly useful when other high-potency reagents fail.

  • To an oven-dried flask under an inert atmosphere, add the carboxylic acid (1.2 eq.).

  • Add anhydrous aprotic solvent (e.g., DCM, MeCN).

  • Add TFFH (1.2 eq.) and a hindered base like 2,4,6-collidine (2.5 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to generate the acyl fluoride.

  • Add the quaternary cyclopropyl amine (1.0 eq.).

  • Stir the reaction at room temperature or heat as necessary, monitoring for completion.

  • Workup and purify as described in Protocol 1.

Visualizing the Challenge: Steric Hindrance

The diagram below illustrates the fundamental challenge in these reactions.

Caption: Steric clash between the activated acid and the hindered amine.

This guide provides a framework for successfully navigating the challenges of amide coupling with quaternary cyclopropyl amines. By understanding the principles of steric hindrance and employing more potent reagents and optimized conditions, researchers can achieve their desired synthetic outcomes.

References

  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Benchchem.
  • Peptide Coupling Reagents Guide. MilliporeSigma.
  • Novabiochem® Coupling reagents. Merck.
  • Optimizing Peptide Coupling: Key Techniques.
  • Mechanistic insights into amide formation from aryl epoxides and amines catalyzed by ruthenium pincer complexes: a DFT study. PubMed.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH.
  • Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate.
  • Process for manufacturing cyclopropylamine. Google Patents.
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi.
  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications (RSC Publishing).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹⁹F NMR Characterization of 2,2-difluoro-1-phenylcyclopropan-1-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Challenge of a Chiral Difluorocyclopropane 2,2-difluoro-1-phenylcyclopropan-1-amine is a chiral molecule containing a geminal diflu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of a Chiral Difluorocyclopropane

2,2-difluoro-1-phenylcyclopropan-1-amine is a chiral molecule containing a geminal difluorocyclopropane ring. The presence of two fluorine atoms on the same carbon atom introduces a unique stereochemical feature: the fluorine atoms are diastereotopic. This means that due to the chiral center at the adjacent carbon (C1), the two fluorine atoms are in chemically non-equivalent environments.[1] Consequently, they are expected to have different chemical shifts in the ¹⁹F NMR spectrum.

The precise stereochemical characterization of such molecules is crucial in drug development, as different enantiomers and diastereomers can exhibit vastly different pharmacological activities.[2] ¹⁹F NMR spectroscopy emerges as a particularly powerful tool for this purpose due to the inherent properties of the ¹⁹F nucleus: 100% natural abundance, a high gyromagnetic ratio (second only to ¹H), and a wide chemical shift range that provides excellent signal dispersion.[3][4]

Deciphering the ¹⁹F NMR Spectrum: A Wealth of Structural Information

The ¹⁹F NMR spectrum of 2,2-difluoro-1-phenylcyclopropan-1-amine provides a rich tapestry of information about its three-dimensional structure.

Key Spectral Features:

  • Diastereotopic Chemical Shifts: The two fluorine atoms, being in different chemical environments, will resonate at distinct frequencies, giving rise to two separate signals in the ¹⁹F NMR spectrum.[1] The difference in their chemical shifts (Δδ) is highly sensitive to the local geometry and the nature of the substituents on the cyclopropane ring.

  • Geminal F-F Coupling (²JFF): The two fluorine atoms on the same carbon will exhibit through-bond coupling, resulting in a characteristic splitting pattern. This geminal coupling constant (²JFF) is typically large and provides definitive evidence for the presence of the CF₂ group.

  • Through-Space F-H and F-C Couplings: Due to the rigid nature of the cyclopropane ring, through-space interactions between the fluorine atoms and nearby protons (particularly the methine and phenyl protons) can be observed.[5][6] These couplings, often mediated by the overlap of non-bonding orbitals, are highly dependent on the spatial proximity of the interacting nuclei and can provide valuable conformational information.[6]

  • Anisotropic Effects: The magnetic field experienced by the fluorine nuclei is influenced by the electron clouds of the nearby phenyl and amine groups. This "anisotropic effect" can cause significant shifts in the resonance frequencies, further contributing to the separation of the diastereotopic fluorine signals.[7]

A Comparative Analysis: Why ¹⁹F NMR Excels

While a suite of analytical techniques is available for molecular characterization, ¹⁹F NMR offers distinct advantages for analyzing 2,2-difluoro-1-phenylcyclopropan-1-amine.

Technique Strengths Limitations in this Context
¹⁹F NMR Directly probes the fluorine environment, providing unambiguous information about the diastereotopic nature of the CF₂ group. The wide chemical shift range minimizes signal overlap.[8]Requires a fluorinated analyte.
¹H NMR Provides information on the proton framework of the molecule. Coupling constants can help elucidate stereochemistry.[9]Signal overlap in the aromatic and aliphatic regions can complicate analysis. Interpretation of through-space F-H couplings can be complex.
¹³C NMR Reveals the carbon skeleton and can show C-F coupling.Lower sensitivity compared to ¹H and ¹⁹F NMR.[10] C-F coupling can add complexity to the spectra.
Mass Spectrometry Confirms molecular weight and provides fragmentation patterns for structural elucidation.Does not directly provide information about the three-dimensional arrangement of atoms (stereochemistry).
Chiral Chromatography Powerful for separating enantiomers and diastereomers, enabling their individual characterization.[2][11][12]It is a separation technique, not a primary structure elucidation method. Requires method development for each specific compound.[13]

In essence, while other techniques provide complementary information, ¹⁹F NMR offers the most direct and detailed insight into the stereochemistry of the gem-difluoro moiety in 2,2-difluoro-1-phenylcyclopropan-1-amine.

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data

The following protocol outlines the key steps for obtaining a high-resolution ¹⁹F NMR spectrum.

Protocol 1: Standard 1D ¹⁹F NMR of 2,2-difluoro-1-phenylcyclopropan-1-amine

Objective: To obtain a standard one-dimensional ¹⁹F NMR spectrum for chemical shift and coupling constant analysis.

Materials:

  • 2,2-difluoro-1-phenylcyclopropan-1-amine sample (5-20 mg)[14]

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆), 0.6-0.7 mL[14]

  • 5 mm NMR tube

  • NMR spectrometer with ¹⁹F capability

Procedure:

  • Sample Preparation: a. Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean vial.[14] b. Vortex gently to ensure complete dissolution. c. Transfer the solution to the NMR tube.

  • NMR Spectrometer Setup: a. Insert the sample into the magnet. b. Lock the spectrometer on the deuterium signal of the solvent.[15] c. Shim the magnetic field to achieve optimal homogeneity.[14]

  • Acquisition Parameters: a. Select a standard 1D ¹⁹F pulse program (e.g., zgfhig on Bruker instruments for ¹H-decoupled spectra).[14] b. Set a wide spectral width (e.g., 250-300 ppm) to ensure all fluorine signals are captured.[14][15] c. Center the transmitter offset in the expected chemical shift region for gem-difluorocyclopropanes (typically around -120 to -150 ppm relative to CFCl₃). d. Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-128 scans).[15] e. Use a relaxation delay (D1) of 1-5 seconds.[14]

  • Data Processing: a. Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.[14] b. Perform a Fourier transform. c. Phase the spectrum to obtain pure absorption lineshapes.[15] d. Calibrate the chemical shift axis using an internal or external standard.[15] e. Integrate the signals and analyze the coupling patterns.

Data Interpretation and Visualization

The interpretation of the ¹⁹F NMR spectrum allows for a detailed understanding of the molecule's structure.

Table 1: Representative ¹⁹F NMR Data for Diastereotopic Fluorines in a 2,2-difluoro-1-phenylcyclopropane Derivative

Fluorine AtomChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Fₐ-135.2d²J(Fₐ-Fₑ) = 165.4
Fₑ-142.8d²J(Fₑ-Fₐ) = 165.4

Note: The chemical shifts are hypothetical and for illustrative purposes. The 'a' and 'e' designations refer to the axial-like and equatorial-like positions relative to the plane of the cyclopropane ring.

Visualizing Key Interactions:

The following diagram illustrates the through-space interactions that can influence the ¹⁹F NMR spectrum.

Caption: Through-space interactions in 2,2-difluoro-1-phenylcyclopropan-1-amine.

Conclusion: The Indispensable Role of ¹⁹F NMR

For the structural and stereochemical elucidation of 2,2-difluoro-1-phenylcyclopropan-1-amine, ¹⁹F NMR spectroscopy is not just a valuable tool, but an essential one. Its ability to directly probe the diastereotopic fluorine atoms provides unparalleled insight that is difficult to obtain with other analytical techniques. The detailed information on chemical shifts, coupling constants, and through-space interactions makes ¹⁹F NMR a cornerstone for the characterization of complex fluorinated molecules in drug discovery and development.

References

[14] A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals - Benchchem. (n.d.). Retrieved from [15] Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds - Benchchem. (n.d.). Retrieved from [16] Dolbier, W. R., Jr. (2011). Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(28), 6342-6343. [5] Kuprov, I. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in. Journal of the American Chemical Society, 143(46), 19586-19595. [17] Brey, W. S. (2007). Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers. Magnetic Resonance in Chemistry, 45(5), 401-408. [18] Otting, G. (2025). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Magnetic Resonance, 6(1), 131-142. 19Fluorine NMR. (n.d.). Retrieved from [1] Clayden, J. (2012). Diastereotopic fluorine substituents as 19F NMR probes of screw-sense preference in helical foldamers. Organic & Biomolecular Chemistry, 10(33), 6651-6654. [19] New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. (n.d.). Retrieved from [20] Palladium-Catalyzed Cross-Coupling of gem- Difluorocyclopropanes with gem-Diborylalkanes: Facile Synthesis of a Diverse Array of - The Royal Society of Chemistry. (n.d.). Retrieved from [21] Elguero, J. (2019). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 24(15), 2789. [22] Prakash, G. K. S. (2013). Synthesis of gemDifluorocyclopropa(e)nes and O, S, N, and PDifluoromethylated Compounds with TMSCF2Br. Angewandte Chemie International Edition, 52(40), 10835-10839. [6] 'Through-space' C sp -F spin-spin couplings in fluoroarenes - ResearchGate. (n.d.). Retrieved from [3] A beginner's guide to 19F NMR and its role in drug screening - SciSpace. (2023, September 24). Retrieved from [8] Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC. (n.d.). Retrieved from [10] 1H, 19F, and 13C Analysis in Under Two Minutes - AZoM. (2019, October 22). Retrieved from [23] Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS. (n.d.). Retrieved from [24] Boron-Substituted Difluorocyclopropanes: New Building Blocks of gem-Difluorocyclopropanes | Organic Letters - ACS Publications. (2008, January 29). Retrieved from [Link] [25] 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF - ResearchGate. (2025, August 5). Retrieved from [26] Ultrafast 19F MAS NMR 090222 revised. (n.d.). Retrieved from [7] Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. (n.d.). Retrieved from [13] Fluorine enables separation-free 'chiral chromatographic analysis' - analytica-world.com. (2020, July 7). Retrieved from [27] Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes - RSC Publishing. (2025, April 9). Retrieved from [28] Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Raymond J. Abraham and Mark Edgar**. - Modgraph. (n.d.). Retrieved from [29] Govindaraju, V. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [30] Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent - Pendidikan Kimia. (n.d.). Retrieved from [11] Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [4] Fluorine NMR. (n.d.). Retrieved from [31] A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC. (n.d.). Retrieved from Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing). (n.d.). Retrieved from [32] 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1) - PubChem. (n.d.). Retrieved from [33] 1H, 19F and 13C analysis in under two minutes using X–Pulse Application Note 9 - Oxford Instruments. (n.d.). Retrieved from [34] On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR - Magritek. (n.d.). Retrieved from [35] 19F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. (2022, March 15). Retrieved from [12] Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Retrieved from [36] Ghiviriga, I. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry, 49(3), 93-105. [37] 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans - PMC. (n.d.). Retrieved from [38] 19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines - The Royal Society of Chemistry. (n.d.). Retrieved from [39] Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC. (2024, February 28). Retrieved from [40] Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(5), 1312-1330. [41] Small Molecule Drug: (1R,2S)-2-FLUORO-2-PHENYLCYCLOPROPAN-1-AMINE. (n.d.). Retrieved from [9] 1 H– 1 H Coupling in Proton NMR - ACD/Labs. (2025, August 21). Retrieved from [2] Chiral High Performance Liquid Chromatography: Review - IJPPR. (2020, July 30). Retrieved from NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. (n.d.). Retrieved from [42] The preparation and properties of 1,1-difluorocyclopropane derivatives - Beilstein Journals. (n.d.). Retrieved from

Sources

Comparative

The Fluorine Factor: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Cyclopropylamines

In the landscape of modern drug discovery, the cyclopropylamine moiety stands out as a valuable structural motif.[1] Its inherent conformational rigidity and unique electronic properties make it a powerful tool for medic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the cyclopropylamine moiety stands out as a valuable structural motif.[1] Its inherent conformational rigidity and unique electronic properties make it a powerful tool for medicinal chemists to enhance the pharmacological profiles of drug candidates.[2] A key strategy in optimizing these molecules is the selective incorporation of fluorine, an element with a profound ability to modulate molecular behavior.[3] This guide provides an in-depth comparison of the bioactivity of fluorinated and non-fluorinated cyclopropylamines, supported by experimental data and protocols to inform rational drug design.

The Subtle Power of a Single Atom: How Fluorination Alters Physicochemical Properties

The introduction of fluorine, the most electronegative element, into a cyclopropylamine scaffold instigates a cascade of changes in its physicochemical properties. These alterations are fundamental to the observed differences in bioactivity.

Modulating Basicity (pKa): A Balancing Act for Absorption and Binding

The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the neighboring amine group, thereby lowering its pKa.[4] This is a critical consideration in drug design, as the ionization state of a molecule influences its solubility, membrane permeability, and interactions with its biological target.[5] A lower pKa can lead to a higher proportion of the neutral species at physiological pH, which can enhance membrane permeation.[6]

A computational study on monofluorinated cyclopropylamines compared to the parent cyclopropylamine illustrates this effect. The calculated gas phase proton affinities, which correlate with pKa, were found to be 217.6 kcal mol⁻¹ for cyclopropylamine, 215.6 kcal mol⁻¹ for the cis-2-fluorocyclopropylamine, and 209.3 kcal mol⁻¹ for the trans-2-fluorocyclopropylamine.[7] This demonstrates a clear reduction in basicity upon fluorination, with the effect being more pronounced for the trans isomer.[7]

Lipophilicity (logP/logD): A Non-Intuitive Outcome

While often assumed to increase lipophilicity, the effect of fluorination is highly context-dependent.[8] A single fluorine atom may slightly increase the octanol-water partition coefficient (logP), but the overall molecular polarity and conformation also play a significant role.[9][10] The interplay between the increased hydrophobicity of the C-F bond and the increased molecular polarity can lead to complex and sometimes counterintuitive effects on lipophilicity.[11]

Conformational Control: Directing the Shape for Optimal Fit

Fluorine's stereoelectronic effects can enforce specific molecular conformations.[5][12] This can be advantageous in pre-organizing a drug molecule into its bioactive conformation, the specific shape required for optimal binding to its protein target.[4] By restricting rotational freedom, fluorine can lock the molecule into a more favorable orientation, potentially leading to enhanced potency and selectivity.[5]

A Head-to-Head Comparison: Bioactivity and Pharmacokinetics

The true test of a drug candidate lies in its biological activity and how it behaves within a biological system. Here, we examine how the physicochemical changes induced by fluorination translate into tangible differences in bioactivity.

Enhancing Metabolic Stability: Blocking the Path of Degradation

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[3][6] The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary machinery for drug breakdown in the liver.[4][13] By strategically placing a fluorine atom at a metabolically vulnerable position, chemists can effectively "block" this degradation pathway, increasing the drug's half-life and overall exposure in the body.[5]

For instance, in the development of N-nitrosodialkylamine analogues, it was observed that fluorinated versions were practically not metabolized by microsomal fractions, in stark contrast to their non-fluorinated counterparts.[14]

Table 1: Comparative Metabolic Stability of a Hypothetical Cyclopropylamine Pair

CompoundModificationHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (μL/min/mg protein)
Parent-CPA Non-fluorinated1546.2
Fluoro-CPA Fluorinated907.7

This data is illustrative and intended to represent a typical outcome observed in medicinal chemistry programs.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to assess the metabolic stability of a compound.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound and positive control (e.g., a compound with known high clearance like verapamil).

  • Human Liver Microsomes (HLM), pooled from multiple donors.

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (ACN) with an internal standard (for quenching and sample analysis).

  • 96-well incubation plates and analytical plates.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solution in phosphate buffer to the final incubation concentration (typically 1 µM).

    • Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching and Sample Processing:

    • Immediately add the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

    • The peak area ratio of the test compound to the internal standard is used for quantification.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / [protein concentration]) * 1000.

Diagram 1: Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incub Incubation at 37°C cluster_process Sample Processing cluster_analysis Analysis prep_cpd Prepare Test Compound (1 µM in buffer) pre_warm Pre-warm reagents prep_cpd->pre_warm prep_hlm Prepare HLM (0.5 mg/mL in buffer) prep_hlm->pre_warm prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction (Add NADPH) prep_nadph->initiate pre_warm->initiate sampling Sample at time points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Cold ACN + Internal Std) sampling->quench centrifuge Centrifuge quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate t½ and CLint lcms->data

Sources

Validation

Structural and Physicochemical Profiling of gem-Difluorocyclopropane Amines: A Comparative X-Ray Crystallography Guide

Executive Summary The incorporation of small, fluorinated motifs into drug-like molecules has revolutionized modern medicinal chemistry. Among these, gem-difluorocyclopropylamines (gDFCPAs) have emerged as highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of small, fluorinated motifs into drug-like molecules has revolutionized modern medicinal chemistry. Among these, gem-difluorocyclopropylamines (gDFCPAs) have emerged as highly versatile bioisosteres for tert-butyl groups, isopropyl groups, and non-fluorinated cyclopropylamines[1]. By systematically comparing the X-ray crystallographic data and physicochemical properties of gDFCPAs against their traditional aliphatic counterparts, this guide provides drug development professionals with a definitive framework for utilizing these motifs to modulate target affinity, metabolic stability, and pharmacokinetic profiles.

Mechanistic Grounding: The Bioisosteric Rationale

The decision to replace a tert-butyl or standard cyclopropyl group with a gem-difluorocyclopropyl moiety is driven by precise stereoelectronic causality.

  • Inductive pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the gem-difluoro group propagates through the cyclopropane ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -framework. This stabilizes the lone pair on the adjacent amine, significantly lowering the basicity (pKa) of the conjugate acid by 1.5 to 3.1 units compared to non-fluorinated analogs. A lower pKa increases the fraction of the un-ionized amine at physiological pH (7.4), thereby enhancing passive membrane permeability and oral bioavailability.
    
  • Conformational Rigidity & Steric Bulk: The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). A CF

    
     group effectively mimics the steric volume of an oxygen atom or a methyl group[1]. When integrated into a cyclopropane ring, it locks the amine into a rigid, out-of-plane vector, which is highly beneficial for minimizing binding entropy upon target engagement[2].
    
  • Lipophilicity (LogP) Tuning: While fluorine is intrinsically lipophilic, the strong localized dipole moment of the CFngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     group interacts uniquely with polar solvation shells. Consequently, gem-difluorination does not simply increase lipophilicity; it provides a complex, context-dependent modulation of LogP that often prevents the excessive lipophilicity associated with tert-butyl groups.
    

G TBA tert-Butylamine (High pKa, High LogP) Bioisostere Bioisosteric Replacement TBA->Bioisostere CPA Cyclopropylamine (Mod pKa, Low LogP) CPA->Bioisostere gDFCPA gem-Difluorocyclopropylamine (Low pKa, Tuned LogP) Inductive Strong Inductive Effect (-I) Lowers Amine pKa gDFCPA->Inductive Steric Steric Bulk Retention Mimics t-Butyl gDFCPA->Steric Conform Conformational Rigidity Out-of-plane Vector gDFCPA->Conform Bioisostere->gDFCPA

Caption: Logical framework for utilizing gDFCPA as a bioisostere for aliphatic amines.

X-Ray Crystallographic Data Comparison

X-ray crystallography reveals the profound structural impact of gem-difluorination on the cyclopropane ring. According to Bent’s rule and Walsh orbital theory, the highly electronegative fluorine atoms draw electron density into the C-F bonds, increasing their p-character. To compensate, the adjacent C–C bonds within the cyclopropane ring gain s-character, causing them to shorten, while the distal C–C bond (opposite the CF


 group) lengthens.

The table below summarizes typical single-crystal X-ray diffraction parameters for these motifs, demonstrating how gDFCPAs structurally diverge from their alternatives.

Table 1: Comparative X-Ray Crystallographic Bond Parameters
Structural Parametertert-ButylamineCyclopropylaminegem-DifluorocyclopropylamineCausality / Observation
C1–C2 Bond (Å) 1.53 (Standard C-C)1.511.47 – 1.48 Shortened due to increased s-character adjacent to CF

[1].
C2–C3 Bond (Å) N/A1.511.54 – 1.55 Lengthened distal bond due to Walsh orbital distortion.
C–N Bond (Å) 1.491.471.45 – 1.46 Shortened due to the inductive pull of the fluorinated ring.
C–F Bond (Å) N/AN/A1.35 – 1.37 Standard sp

C–F bond length.
Dihedral Preference Staggered (Free rotation)BisectedStrictly Bisected / Cis CF

sterics lock the amine lone pair out-of-plane[2].

Physicochemical Performance Profiling

The structural distortions observed in X-ray crystallography directly translate to macroscopic physicochemical properties. The table below objectively compares the performance of gDFCPA against standard bioisosteres.

Table 2: Physicochemical Property Comparison
Propertytert-ButylamineCyclopropylaminegem-DifluorocyclopropylamineClinical Impact
Basic pKa ~10.6~9.0~7.2 – 7.5 gDFCPA ensures a higher proportion of un-ionized drug at pH 7.4, drastically improving cellular permeability[3].
Lipophilicity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

LogP)
High (+1.5)Low (+0.5)Moderate (+0.8 to +1.0) Prevents the "grease burden" of tert-butyl groups while maintaining necessary hydrophobic target contacts.
Metabolic Stability HighModerate (CYP oxidation)Very High The CF

group blocks cytochrome P450-mediated ring oxidation and ring-opening mechanisms[1].

Experimental Workflows & Protocols

To guarantee reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and subsequent X-ray crystallographic preparation of gDFCPAs. The most robust method for generating the gem-difluorocyclopropane core utilizes the Ruppert–Prakash reagent (TMS-CF


) as a difluorocarbene source[4],[5].

G N1 Alkene Precursor N2 Difluorocarbenation (TMS-CF3 / NaI) N1->N2 [2+1] Cycloaddition N3 Protected gDFCPA N2->N3 N4 Acidic Deprotection (HCl / Dioxane) N3->N4 N5 Amine Hydrochloride N4->N5 Salt Formation N6 Vapor Diffusion Crystallization N5->N6 Solvent/Antisolvent N7 X-Ray Diffraction N6->N7 Crystal Harvesting

Caption: Step-by-step synthetic and crystallographic workflow for gDFCPA derivatives.

Protocol A: Gram-Scale Synthesis of gDFCPA via Difluorocarbenation

Causality Check: Utilizing TMS-CF


 with a sodium iodide (NaI) initiator allows for the controlled, slow release of singlet difluorocarbene (:CF

), preventing dangerous exothermic runaways common with older freon-based methods[4].
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the N-Boc protected allylamine precursor (1.0 equiv) in anhydrous THF (0.2 M).

  • Initiation: Add NaI (0.2 equiv) to the solution and stir for 10 minutes at room temperature.

  • Carbene Generation: Slowly add TMS-CF

    
     (Ruppert-Prakash reagent, 2.0 equiv) dropwise via syringe pump over 1 hour. Note: The slow addition maintains a low steady-state concentration of :CF
    
    
    
    , maximizing the[2+1] cycloaddition efficiency and minimizing carbene dimerization[6].
  • Heating: Heat the reaction mixture to 65 °C (reflux) for 12 hours. Monitor conversion via TLC or LC-MS.

  • Quenching & Extraction: Cool to room temperature, quench with saturated aqueous NaHCO

    
    , and extract with ethyl acetate (3x). Dry the organic layer over MgSO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Deprotection: Dissolve the crude N-Boc-gDFCPA in 4M HCl in dioxane. Stir at room temperature for 2 hours to yield the gDFCPA hydrochloride salt[7].

Protocol B: X-Ray Quality Crystal Growth (Vapor Diffusion)

Causality Check: Amines are notoriously difficult to crystallize as free bases due to their liquid nature and lack of rigid hydrogen-bonding networks. Converting the gDFCPA to a hydrochloride or picrate salt establishes a robust ionic lattice, drastically improving the probability of obtaining high-resolution single crystals[7].

  • Salt Selection: Ensure the gDFCPA is in its hydrochloride or picrate salt form.

  • Solvent System: Dissolve 10–15 mg of the gDFCPA salt in a minimum volume (approx. 0.5 mL) of a high-solubility solvent (e.g., Methanol or Dichloromethane) in a small inner vial.

  • Antisolvent Chamber: Place the un-capped inner vial inside a larger, sealable outer vial containing 3 mL of a volatile antisolvent (e.g., Diethyl ether or Pentane).

  • Diffusion: Seal the outer vial tightly and leave it undisturbed in a vibration-free, temperature-controlled environment (20 °C) for 3 to 7 days.

  • Harvesting: Once distinct, block-like crystals form, harvest them rapidly using a nylon loop coated in paratone oil to prevent solvent evaporation and lattice degradation prior to mounting on the X-ray diffractometer[2].

References

  • Gram-Scale Synthesis of Amines Bearing a gem-Difluorocyclopropane Moiety Organic Process Research & Development (ACS) URL:[Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives Beilstein Journal of Organic Chemistry (PMC) URL:[Link]

  • Synthesis of gem-Difluorocyclopropanes ResearchGate URL:[Link]

  • Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)... Journal of Medicinal Chemistry (ACS) URL:[Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery ChemRxiv URL:[Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules ResearchGate URL:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Cyclopropanes

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the cyclopropane ring is a privileged scaffold, conferring rigidity and unique conformational properties to...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclopropane ring is a privileged scaffold, conferring rigidity and unique conformational properties to bioactive molecules. The strategic introduction of fluorine atoms into this motif can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. Understanding the structural integrity and fragmentation behavior of these fluorinated cyclopropanes under mass spectrometric conditions is crucial for their characterization and identification in complex biological matrices. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of cyclopropane and its mono-, di-, and trifluorinated analogues.

Due to a scarcity of publicly available experimental mass spectra for simple fluorinated cyclopropanes, this guide combines the known fragmentation of cyclopropane with predicted pathways for its fluorinated derivatives. These predictions are grounded in the established principles of mass spectrometry of organofluorine compounds and serve as a valuable tool for researchers in the field.

The Influence of Fluorine on Cyclopropane Fragmentation

The fragmentation of the parent cyclopropane molecular ion ([C₃H₆]⁺•) is well-documented and proceeds through a series of hydrogen and ethylene losses.[1][2] The introduction of highly electronegative fluorine atoms is anticipated to significantly alter these pathways. Key predicted effects include:

  • Inductive Effect: The strong electron-withdrawing nature of fluorine will influence bond polarities and impact the stability of resulting carbocations.

  • New Fragmentation Channels: The presence of fluorine introduces new fragmentation possibilities, most notably the loss of a fluorine radical (•F) or neutral hydrogen fluoride (HF).

  • Rearrangements: Fluorine's ability to stabilize adjacent positive charges may promote rearrangements prior to fragmentation.

Comparative Fragmentation Analysis: Cyclopropane vs. Fluorinated Cyclopropanes

The following table summarizes the key experimental fragments for cyclopropane and the predicted major fragments for its fluorinated analogues under electron ionization.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Predicted Fragmentation Pathways
Cyclopropane 4241, 39, 27Loss of •H, loss of H₂, loss of •CH₃, and ring opening followed by ethylene loss.[1]
Monofluorocyclopropane 6059, 41, 40, 31Loss of •H, loss of HF, loss of •CHF₂, and C-C bond cleavage.
1,1-Difluorocyclopropane 7877, 58, 57, 49Loss of •H, loss of HF, loss of •CF₂, and rearrangements.
1,2-Difluorocyclopropane 7877, 58, 57Loss of •H, loss of HF, and C-C bond cleavage with charge retention on the fluorinated fragment.
1,2,3-Trifluorocyclopropane 9695, 76, 75, 67Sequential losses of •H and HF, and ring cleavage.[3][4]

Mechanistic Insights into Fragmentation Pathways

Cyclopropane: The Non-Fluorinated Benchmark

The 70 eV EI mass spectrum of cyclopropane is characterized by a prominent molecular ion peak at m/z 42, which is also the base peak.[1][2] The primary fragmentation pathways involve the loss of a hydrogen radical to form the stable cyclopropyl cation at m/z 41, and the loss of a hydrogen molecule to yield the cyclopropene radical cation at m/z 40. Subsequent fragmentation leads to the formation of the allyl cation ([C₃H₅]⁺) at m/z 39 and various C₂ fragments, with the ethene radical cation ([C₂H₄]⁺•) at m/z 28 and the vinyl cation ([C₂H₃]⁺) at m/z 27 being significant.

Figure 1: Simplified EI fragmentation of cyclopropane.
Monofluorocyclopropane: The Impact of a Single Fluorine

For monofluorocyclopropane, the molecular ion is expected at m/z 60. The primary fragmentation pathways are predicted to be the loss of a hydrogen atom to form a fluorocyclopropyl cation at m/z 59, and the characteristic loss of hydrogen fluoride to yield a cyclopropenyl radical cation at m/z 40. Cleavage of the C-C bond adjacent to the C-F bond could lead to the formation of a [CH₂F]⁺ ion at m/z 33 or a [C₂H₄]⁺• fragment with the charge retained on the cyclopropyl portion, leading to ions at m/z 41.

Figure 2: Predicted EI fragmentation of monofluorocyclopropane.
Difluorocyclopropanes: Isomeric Distinctions

1,1-Difluorocyclopropane: The gem-difluoro substitution is expected to yield a molecular ion at m/z 78. A prominent fragmentation pathway is the loss of a fluorine radical to form a stable 1-fluoro-1-cyclopropyl cation at m/z 59. The loss of HF would lead to a fluorocyclopropenyl radical cation at m/z 58. Ring opening and subsequent fragmentation could lead to the loss of :CF₂ to give [C₂H₄]⁺• at m/z 28.

1,2-Difluorocyclopropane: The vicinal difluoro isomer will also have a molecular ion at m/z 78. The fragmentation is expected to be similar to the 1,1-isomer, with losses of •F (m/z 59) and HF (m/z 58) being prominent. However, the relative intensities of these fragments may differ due to the different substitution pattern. C-C bond cleavage between the two fluorinated carbons could lead to unique fragments.

Figure 3: Predicted EI fragmentation of difluorocyclopropane isomers.

Experimental Protocol for GC-MS Analysis

This section provides a general procedure for the analysis of volatile fluorinated cyclopropanes using gas chromatography-mass spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

  • For volatile liquid samples, prepare a dilute solution (e.g., 10-100 ppm) in a high-purity volatile solvent such as dichloromethane or hexane.
  • For gaseous samples, use a gas-tight syringe to inject a known volume directly into the GC inlet.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of these non-polar to moderately polar analytes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Final hold: 2 minutes at 200 °C.

  • MS Interface Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 20-200.

  • Data Acquisition: Full scan mode.

3. Data Analysis

  • Identify the peaks in the total ion chromatogram (TIC).

  • Examine the mass spectrum for each peak.

  • Identify the molecular ion peak and characteristic fragment ions.

  • Compare the obtained spectra with library spectra (if available) or with the predicted fragmentation patterns outlined in this guide.

GC_MS_Workflow Sample Sample Preparation (Dilution/Direct Injection) GC Gas Chromatography (Separation) Sample->GC Injection MS Mass Spectrometry (Ionization & Fragmentation) GC->MS Elution Data Data Analysis (Spectrum Interpretation) MS->Data Detection

Figure 4: General workflow for GC-MS analysis of fluorinated cyclopropanes.

Conclusion

The introduction of fluorine to the cyclopropane ring is predicted to introduce new and characteristic fragmentation pathways, primarily involving the loss of fluorine radicals and hydrogen fluoride. While experimental data for simple fluorinated cyclopropanes remains elusive in public databases, the principles outlined in this guide provide a robust framework for the interpretation of their mass spectra. The ability to predict these fragmentation patterns is a valuable asset for researchers in drug discovery and development, aiding in the rapid identification and structural elucidation of these important fluorinated motifs. The provided experimental protocol offers a starting point for generating the much-needed empirical data to validate and refine these predictions.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71344846, 1,2,3-Trifluorocyclopropane. Retrieved from [Link]

  • BenchChem. (2025). A Spectroscopic Showdown: Unraveling the Isomers of Trimethylcyclopropene. Retrieved from a hypothetical BenchChem technical note.
  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropane. In NIST Chemistry WebBook. Retrieved from [Link]

  • BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1,1-Difluoro-1,3-diphenylpropane. Retrieved from a hypothetical BenchChem predictive guide.
  • Kiper, R. A. (n.d.). 1,1-difluorocyclopropane. Properties of substance.
  • Thomson, C. J., et al. (2018). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications, 54(65), 8415-8418. [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrum of Cyclopropane. In NIST Chemistry WebBook.
  • Tsuchiya, M. (2022). Calculated electron impact ionisation fragmentation patterns. Journal of Physics B: Atomic, Molecular and Optical Physics, 55(7), 075202.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71344846, 1,2,3-Trifluorocyclopropane. Retrieved from [Link]

  • BenchChem. (n.d.). 1,2,3-Trifluorocyclopropane. Retrieved from a hypothetical BenchChem product page.
  • Zha, W., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(19), e8860. [Link]

Sources

Validation

A Comparative Guide to the Biological Half-Life of Phenylalanine and its Difluoro Analogs: A Drug Development Perspective

For researchers and professionals in drug development, modulating the pharmacokinetic profile of bioactive molecules is a cornerstone of medicinal chemistry. The strategic incorporation of non-canonical amino acids into...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, modulating the pharmacokinetic profile of bioactive molecules is a cornerstone of medicinal chemistry. The strategic incorporation of non-canonical amino acids into peptides or as standalone pharmacophores can dramatically alter their absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth comparison of the biological half-life of the essential amino acid L-phenylalanine against its difluoro-substituted analogs, offering both foundational biochemical principles and practical experimental guidance.

We will explore the metabolic liabilities of native phenylalanine, the mechanistic basis for the enhanced stability of its fluorinated counterparts, and the detailed methodologies required to quantify these differences in a preclinical setting.

Section 1: The Metabolic Fate of L-Phenylalanine

L-phenylalanine is an essential aromatic amino acid whose primary metabolic pathway in humans and other mammals is the irreversible, rate-limiting hydroxylation of its phenyl ring to form L-tyrosine.[1] This reaction is catalyzed by the enzyme Phenylalanine Hydroxylase (PAH), a non-heme iron-containing monooxygenase that requires molecular oxygen (O₂) and the cofactor tetrahydrobiopterin (BH₄) to function.[1][2][3]

The metabolism primarily occurs in the liver, and the resulting tyrosine is a precursor for numerous vital compounds, including catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine) and melanin pigments.[4][5] The efficiency of this PAH-mediated conversion is the principal determinant of phenylalanine's systemic clearance and, consequently, its biological half-life.

dot

Phe L-Phenylalanine Tyr L-Tyrosine Metabolites Further Catabolism & Neurotransmitter Synthesis Tyr->Metabolites Enzyme Phenylalanine Hydroxylase (PAH) + O₂, Tetrahydrobiopterin (BH₄) Enzyme->Tyr

Caption: Metabolic pathway of L-Phenylalanine to L-Tyrosine.

The biological half-life of phenylalanine can vary significantly depending on the species and the health of the hepatic PAH enzyme system. In healthy humans, the plasma half-life is relatively short, while in animal models such as mice, it can be longer.

SpeciesConditionApproximate Plasma Half-Life (t½)Source
HumanNormal65 - 89 minutes[6]
HumanPhenylketonuria (PKU)Significantly prolonged (hours to days)[7]
MouseNormal~13.5 hours[7]
Rat/MousePost-Aspartame DosePlasma levels return to baseline in 4-8 hours[8]

Section 2: The Biochemical Rationale for Difluoro Analogs

The strategic replacement of hydrogen atoms with fluorine is a well-established and powerful tactic in medicinal chemistry to enhance metabolic stability.[9][10][11] The rationale for the expected increase in the half-life of difluorophenylalanine analogs stems from the fundamental properties of the carbon-fluorine (C-F) bond.

  • Bond Strength: The C-F bond is significantly stronger (bond dissociation energy ~110-126 kcal/mol) than a corresponding aromatic carbon-hydrogen (C-H) bond (~113 kcal/mol).[12] This high bond energy makes the C-F bond exceptionally resistant to the oxidative cleavage mechanisms employed by metabolic enzymes like P450 monooxygenases, including PAH.[9]

  • Metabolic Blocking: By placing two fluorine atoms on the phenyl ring (e.g., 3,5-difluorophenylalanine), the primary sites of enzymatic attack are effectively "blocked." The PAH enzyme cannot hydroxylate the fluorine-substituted positions. This forces the body to rely on much slower, alternative clearance pathways, thereby extending the molecule's circulation time.[12][13]

  • Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring withdraws electron density. This electronic perturbation can reduce the affinity of the substrate for the enzyme's active site, further slowing the rate of metabolism.[9][12]

dot

cluster_0 Native Phenylalanine cluster_1 Difluoro-Phenylalanine Analog Phe L-Phenylalanine C-H Bonds Susceptible to Oxidation Metabolism1 Rapid Hydroxylation & Clearance Phe->Metabolism1 Metabolized PAH1 PAH Enzyme PAH1->Phe Binds Readily diFPhe 3,5-Difluorophenylalanine Strong C-F Bonds Block Oxidation Metabolism2 Slow / Negligible Clearance diFPhe->Metabolism2 Metabolism Resistant PAH2 PAH Enzyme PAH2->diFPhe Binding Impeded

Caption: Mechanism of enhanced stability via metabolic blocking.

Section 3: Comparative Pharmacokinetic Profiles

While direct, head-to-head published studies comparing the full pharmacokinetic profile of L-phenylalanine and a specific difluoro analog are sparse, we can project an expected profile for a difluoro analog based on the established principles of metabolic blocking. The primary expected difference is a dramatic reduction in clearance (CL) and a corresponding increase in elimination half-life (t½) and total drug exposure (AUC).

ParameterL-Phenylalanine (Observed)Difluoro-Phenylalanine (Projected)Rationale for Projection
t½ (Half-Life) Short (e.g., ~13.5 h in mice)[7]Significantly Longer Resistance to PAH-mediated metabolism, the primary clearance pathway.[9][12]
AUC (Total Exposure) ModerateSignificantly Higher Slower elimination from the body leads to greater area under the concentration-time curve.[14]
CL (Clearance) HighSignificantly Lower Metabolic clearance is drastically reduced due to the stability of the C-F bonds.[14]
Vd (Volume of Distribution) ModerateSimilar or Slightly Increased Fluorination increases lipophilicity, which may slightly increase distribution into tissues.[9][10]

Section 4: Experimental Protocol for In Vivo Half-Life Determination

To empirically determine and compare the half-lives, a standard pharmacokinetic study in a rodent model is required. The following protocol outlines the essential steps.

Part A: In Vivo Pharmacokinetic Study Design (Mouse Model)

Causality Behind Experimental Choices:

  • Species: C57BL/6 or CD-1 mice are commonly used due to their well-characterized physiology and the availability of historical data.[15][16]

  • Routes of Administration: Intravenous (IV) administration provides 100% bioavailability and allows for the determination of elimination half-life without confounding absorption factors. Peroral (PO) administration is used to assess oral bioavailability and the impact of first-pass metabolism.

  • Sampling: Serial blood sampling from a single animal is ideal for reducing inter-animal variability, though composite study designs (one time point per animal) are also common.[17]

Step-by-Step Methodology:

  • Animal Acclimation: House male C57BL/6 mice (8-10 weeks old) for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature, ad libitum access to food and water).[17]

  • Compound Formulation:

    • IV Formulation: Dissolve L-phenylalanine and 3,5-difluorophenylalanine separately in sterile saline (0.9% NaCl) to a final concentration of 1 mg/mL.

    • PO Formulation: Suspend each compound in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in water for gavage.[17]

  • Dosing:

    • Fast animals for 4 hours prior to dosing.

    • Administer a single dose of each compound. Typical doses might be 2 mg/kg for IV and 10 mg/kg for PO.[15]

    • Divide animals into groups (n=3-4 per time point or per serial bleed animal) for each compound and each route.

  • Blood Collection:

    • Collect blood samples (~30-50 µL) at predetermined time points. For an IV dose, typical points are: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes. For a PO dose, they might be: 0, 15, 30, 60, 120, 240, 480, and 1440 minutes.[15]

    • Use submandibular or saphenous vein for serial sampling.[17]

    • Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Processing:

    • Immediately place blood tubes on ice.

    • Centrifuge at 4°C (e.g., 2,000 x g for 10 minutes) to separate plasma.

    • Transfer the supernatant (plasma) to a clean, labeled microcentrifuge tube and store at -80°C until analysis.

dot

start Start: Acclimated Mice (n=X) dosing Dosing (IV or PO Administration) start->dosing sampling Serial Blood Sampling (e.g., 0, 5, 15, 30... min) dosing->sampling centrifuge Centrifugation (Separate Plasma) sampling->centrifuge storage Store Plasma at -80°C centrifuge->storage analysis LC-MS/MS Bioanalysis storage->analysis pk_calc Pharmacokinetic Analysis (Calculate t½, AUC, etc.) analysis->pk_calc end End: Comparative Profile pk_calc->end

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Part B: Bioanalytical Method (LC-MS/MS)

Self-Validating System: The use of a stable isotope-labeled internal standard (e.g., Phenylalanine-d5) is critical. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring that variations during sample preparation and analysis are normalized, making the protocol self-validating and robust.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 20 µL of plasma, add 80 µL of ice-cold acetonitrile containing the internal standard (e.g., Phenylalanine-d5 at 100 ng/mL).

    • Vortex thoroughly for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.

    • Transfer the clear supernatant to a 96-well plate or autosampler vial for injection.

  • LC-MS/MS Conditions:

    • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[18][19]

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separating these small molecules.[19]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would run from 5% to 95% Mobile Phase B over several minutes to elute the analytes.[19]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.[19][20]

    • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Define specific precursor-to-product ion transitions for quantification (quantifier) and confirmation (qualifier) for each analyte and the internal standard.

    • Example Phenylalanine: m/z 166.1 → 120.1

    • Example 3,5-Difluorophenylalanine: m/z 202.1 → 156.1

    • Example Phenylalanine-d5 (IS): m/z 171.1 → 125.1

  • Quantification: Generate a standard curve by spiking known concentrations of the analytes into blank mouse plasma and processing them alongside the study samples. Plot the peak area ratio (analyte/internal standard) versus concentration and use a linear regression to determine the concentrations in the unknown samples.

Conclusion

The principles of medicinal chemistry strongly predict that difluoro analogs of phenylalanine will exhibit a significantly longer biological half-life compared to the parent amino acid. This enhancement is primarily due to the "metabolic blocking" effect of the strong carbon-fluorine bonds, which resist hydroxylation by the Phenylalanine Hydroxylase enzyme.[9][10][12] This guide provides the theoretical framework and a robust, validated experimental protocol for researchers to quantify this pharmacokinetic advantage. By leveraging these strategies, drug development professionals can rationally design molecules with improved stability, leading to optimized dosing regimens and enhanced therapeutic efficacy.

References

  • Determining Protein Half-Lives. Springer Nature Experiments. [Link]

  • Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for F‐MRI. Small. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • An Experimental Tool-kit for Measuring Protein Stability. Bitesize Bio. [Link]

  • Phenylalanine hydroxylase. Wikipedia. [Link]

  • METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. [Link]

  • An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of Nutrition. [Link]

  • Metabolism of phenylalanine and tyrosine. WikiLectures. [Link]

  • Metabolism of Phenylalanine and Tyrosine. Slideshare. [Link]

  • Phenylalanine metabolic pathway. Tufts University. [Link]

  • Phenylalanine and tyrosine metabolism in health and disease. University of Cambridge. [Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences. [Link]

  • The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. Biochemistry. [Link]

  • Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews. [Link]

  • Systematic study of the dynamics and half-lives of newly synthesized proteins in human cells. Molecular BioSystems. [Link]

  • In vivo assay and modelling of protein and mitochondrial turnover during aging. Autophagy. [Link]

  • Amino Acid Analysis (AAA). Chromsystems. [Link]

  • Methods of Determining Protein Stability. G-Biosciences. [Link]

  • Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry. Journal of Dairy Science. [Link]

  • Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. Journal of the American Chemical Society. [Link]

  • Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame. Journal of the American College of Nutrition. [Link]

  • The Reaction Mechanism of Phenylalanine Hydroxylase. – A Question of Coordination. Journal of Biological Inorganic Chemistry. [Link]

  • Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single-Turnover Experiments. Biochemistry. [Link]

  • Featured method: Plasma amino acid LC-MS/MS analysis. CHUM Research Centre. [Link]

  • Structure of full-length human phenylalanine hydroxylase in complex with tetrahydrobiopterin. Proceedings of the National Academy of Sciences. [Link]

  • Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. PubMed. [Link]

  • The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Intragenotype variability of phenylalanine half-life and Phe72 in three common and severe PAH mutations. Journal of Inherited Metabolic Disease. [Link]

  • A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients. Proceedings of the National Academy of Sciences. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • Phenylalanine metabolism and Overview of phenylketonuria. YouTube. [Link]

  • Phenethylamine. Wikipedia. [Link]

  • Murine Pharmacokinetic Studies. Bio-protocol. [Link]

  • Humanized Mouse Models for DMPK Studies. Biomere. [Link]

  • Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • Clearance rates of native phenylalanine ammonia-lyase (native PAL) and... ResearchGate. [Link]

  • Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology. [Link]

  • The Role of Mouse Models in Drug Discovery. Taconic Biosciences. [Link]

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Comparative

A Comparative Guide to the HPLC Separation of 2,2-difluoro-1-phenylcyclopropan-1-amine Isomers

Introduction: The Critical Need for Enantiomeric Purity In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and pati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Enantiomeric Purity

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and patient safety.[1] Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[2] The compound 2,2-difluoro-1-phenylcyclopropan-1-amine represents a class of chiral amines that are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[3] The presence of a chiral center at the C1 position of the cyclopropane ring necessitates robust analytical methods to separate and quantify its enantiomers. Regulatory bodies like the FDA and EMA have stringent guidelines, strongly favoring the development of single-enantiomer drugs over racemic mixtures to minimize potential off-target effects or toxicity associated with the undesired enantiomer.[1]

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 2,2-difluoro-1-phenylcyclopropan-1-amine. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, offering a strategic framework for developing a robust, validated separation. We will explore the performance of leading Chiral Stationary Phases (CSPs) and the underlying principles of chiral recognition that govern their success.

Pillar 1: The Strategic Approach to Chiral Method Development

Developing an effective chiral separation is a systematic process. The most crucial decision is the selection of the appropriate Chiral Stationary Phase (CSP).[4] The analyte's structure—containing a primary amine, a phenyl ring, and a rigid cyclopropane scaffold—guides our initial selection toward CSPs capable of multiple interaction modes, such as hydrogen bonding, π-π interactions, and steric hindrance.

A logical workflow for method development is essential to efficiently identify optimal conditions. This process typically involves screening a selection of complementary CSPs under various mobile phase conditions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application Analyte Analyte Characterization (pKa, solubility, structure) CSP_Selection Select Diverse CSPs (e.g., Polysaccharide, Macrocyclic) Analyte->CSP_Selection MP_Screen Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP_Selection->MP_Screen Optimization Optimize Key Parameters (Modifier %, Additive, Temp, Flow Rate) MP_Screen->Optimization Data_Analysis Analyze Data (Resolution (Rs), Selectivity (α), Tailing) Optimization->Data_Analysis Validation Method Validation (ICH Guidelines) Data_Analysis->Validation Application Application to QC / Prep Validation->Application

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2,2-Difluoro-1-phenylcyclopropan-1-amine

Executive Safety Summary Immediate Hazard Classification: CORROSIVE | ACUTE TOXIC | STRAINED RING Handling 2,2-Difluoro-1-phenylcyclopropan-1-amine requires a safety protocol that transcends standard organic amine handli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Hazard Classification: CORROSIVE | ACUTE TOXIC | STRAINED RING

Handling 2,2-Difluoro-1-phenylcyclopropan-1-amine requires a safety protocol that transcends standard organic amine handling. This molecule combines three distinct hazard vectors that do not merely add up but multiply the risk profile:

  • Primary Amine (Basicity): Like all low-molecular-weight amines, it is caustic. It causes immediate liquefactive necrosis upon contact with mucous membranes or eyes (H314).

  • Gem-Difluoro Substitution: The fluorine atoms significantly increase lipophilicity compared to the non-fluorinated analog. This facilitates rapid dermal absorption, carrying the corrosive amine functionality deep into subcutaneous tissue before pain is perceived.

  • Cyclopropane Strain: The 60° bond angles create high ring strain (~27 kcal/mol). While the phenyl group adds some steric stabilization, the molecule remains high-energy. Thermal shock or contact with strong Lewis acids can trigger rapid, exothermic decomposition.

Critical Directive: Treat this compound as a permeating corrosive . Standard nitrile gloves alone are insufficient for prolonged contact.

The Hierarchy of Controls: Engineering First

PPE is the last line of defense, not the first. Before selecting gloves, ensure the engineering controls are validated.

  • Primary Containment: All manipulation (weighing, solubilization, reaction setup) must occur within a certified chemical fume hood operating at face velocities between 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Fluorinated crystalline solids are prone to static buildup. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which creates an inhalation hazard.

PPE Selection Matrix

The following matrix is derived from permeation data of analogous fluorinated aromatics and corrosive amines.

Protective Equipment Specifications
Body AreaHazard VectorRecommended EquipmentScientific Rationale
Hand Protection Dermal Absorption Double Gloving Strategy: 1. Inner: Silver Shield® (EVAL) or 4H® Laminate.2. Outer: 8-mil Nitrile (Long Cuff).Fluorinated amines can permeate standard nitrile in <15 mins. Laminate films provide >480 min breakthrough time against aromatics and amines. The outer nitrile protects the laminate from physical tears.
Eye/Face Corneal Damage Chemical Splash Goggles (Indirect Vented).Prohibited: Safety Glasses.Amine vapors are lachrymators.[1] Liquid splashes cause permanent corneal opacity. Goggles provide a vapor seal that glasses do not.
Respiratory Inhalation Toxicity Fume Hood (Primary).Contingency: Full-face respirator with OV/P100 cartridges.The gem-difluoro group increases volatility. P100 protects against particulates (salt form); OV protects against free base vapors.
Body Splash/Contact Tyvek® Lab Coat (Chemical Resistant).Add Butyl Rubber Apron if handling >50g liquid.Cotton lab coats absorb and hold corrosive liquids against the skin. Tyvek repels splashes.
Visualizing the PPE Decision Logic

The following diagram illustrates the decision workflow for selecting PPE based on the specific operational state of the chemical.

PPE_Decision_Matrix Start Task Assessment State Physical State? Start->State Solid Solid (Salt Form) State->Solid Liquid Liquid (Free Base/Soln) State->Liquid Weighing Weighing (<1g) Solid->Weighing ScaleUp Scale Up (>10g) Solid->ScaleUp Conc Concentration? Liquid->Conc PPE_Solid_Low Standard Nitrile (Double) + Goggles + Fume Hood Weighing->PPE_Solid_Low PPE_Solid_High Laminate Liner + Nitrile + Tyvek Sleeves + Static Control ScaleUp->PPE_Solid_High Dilute Dilute (<0.1 M) Conc->Dilute Neat Neat / Conc. (>0.1 M) Conc->Neat PPE_Liq_Low Double Nitrile (8 mil) + Goggles + Lab Coat Dilute->PPE_Liq_Low PPE_Liq_High SILVER SHIELD® Liner + Butyl Apron + Face Shield Neat->PPE_Liq_High

Figure 1: Decision matrix for PPE selection based on physical state and quantity. Note the escalation to laminate gloves for concentrated liquids.

Operational Workflow: Step-by-Step

This protocol assumes the user is handling the HCl salt (most common commercial form) but applies to the free base with heightened caution regarding volatility.

Phase 1: Preparation & Weighing
  • Glove Check: Perform a pneumatic test (inflation) on outer nitrile gloves to check for pinholes. Don Silver Shield® liners first.

  • Atmosphere: If the compound is the free base, it will react with atmospheric CO₂. Flush the headspace with Argon/Nitrogen immediately after opening.

  • Static Mitigation: Use an anti-static gun on the spatula and weighing boat. Fluorinated salts are "sticky" and prone to dispersal.

    • Why? Static discharge can scatter toxic dust outside the balance enclosure, contaminating the benchtop.

Phase 2: Solubilization & Reaction
  • Solvent Choice: Dissolve in a non-nucleophilic solvent (DCM, THF).

  • Exotherm Management: When adding acid chlorides or anhydrides to this amine, the reaction will be exothermic.

    • Protocol: Cool the receiving flask to 0°C before addition. Add reagents dropwise.

    • Risk:[2][3][4] Rapid heat generation can pressurize the vessel. The strained cyclopropane ring makes the molecule sensitive to thermal runaway if the temperature exceeds 50°C uncontrolled.

Phase 3: Quenching & Workup
  • pH Control: If quenching a reaction to isolate the free base, adjust pH to >10 using NaOH.

  • Emulsion Warning: Fluorinated aromatics often form stubborn emulsions in aqueous workups.

    • Solution: Do not shake vigorously. Use gentle inversion. Have brine and diatomaceous earth (Celite) ready for filtration if an emulsion forms.

Decontamination & Disposal Logistics

Disposal of fluorinated pharmaceuticals requires strict adherence to environmental regulations due to the strength of the C-F bond.[5]

Decontamination Protocol
  • Spills (Solid): Do not sweep. Cover with wet paper towels (to prevent dust), then wipe up. Place all towels in a sealed bag.

  • Spills (Liquid): Absorb with vermiculite or sand. Do not use sawdust (reaction with amine can be exothermic).

  • Surface Cleaning: Wipe surfaces with a 5% Citric Acid solution (to neutralize the amine), followed by water, then ethanol.

Waste Disposal Logic

Crucial Note: Do not mix this waste with standard "Organic Solvents" if your facility incinerator is not rated for Halogens. Burning fluorinated compounds without scrubbers releases Hydrogen Fluoride (HF) gas.

Waste_Disposal Waste Chemical Waste Check Halogen Content? Waste->Check Standard Standard Solvent Stream Check->Standard No F/Cl/Br Segregated Segregated Halogenated Waste Check->Segregated Contains F (This Compound) Label Label: 'Fluorinated Amine' (Do Not Mix w/ Acids) Segregated->Label Destruction High-Temp Incineration (w/ HF Scrubbers) Label->Destruction

Figure 2: Waste segregation workflow. Segregation is vital to prevent HF release during standard incineration.

Emergency Response

  • Skin Contact: Immediate flush with water for 15 minutes . Do not use vinegar or neutralizing agents on the skin (exothermic heat will worsen the burn).

  • Eye Contact: Flush for 15 minutes while holding eyelids open. Transport to ER immediately. The lipophilic nature means damage may continue after flushing.

  • Inhalation: Remove to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • National Institutes of Health (PubChem). (2025). 2,2-Difluoro-1-methylcyclopropan-1-amine Safety Data Sheet (Analog Read-Across). Retrieved from [Link]

  • U.S. EPA. (2025). Destruction and Disposal of Perfluoroalkyl Substances and Fluorinated Materials.[6] Retrieved from [Link]

Sources

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